molecular formula C24H28N4O4S B1672714 J-2156 CAS No. 848647-56-3

J-2156

Cat. No.: B1672714
CAS No.: 848647-56-3
M. Wt: 468.6 g/mol
InChI Key: VTNCZBXJSGKDLS-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J-2156, with the chemical name (1′S,2S)-4-amino-N-(1′-carbamoyl-2′-phenylethyl)-2-(4″-methyl-1″-naphthalenesulfonylamino)-butanamide, is a high-affinity, selective synthetic agonist of the somatostatin type 4 (SST4) receptor . It exhibits nanomolar affinity for the human SST4 receptor and possesses more than 300-fold selectivity for SST4 over other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5), providing a specific research tool . The compound acts as a full agonist and has a low propensity for causing SST4 receptor desensitization . The primary research value of this compound lies in the investigation of novel, non-opioid mechanisms for pain relief. Activation of SST4 receptors by this compound inhibits the release of pro-inflammatory sensory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive nerve endings . This mechanism underlines its potent anti-inflammatory and antinociceptive effects observed in preclinical models . Studies have demonstrated its efficacy in alleviating mechanical allodynia and hyperalgesia in various models, including painful diabetic neuropathy (PDN) , breast cancer-induced bone pain (BCIBP) , and chronic neuropathic pain . Notably, in models of diabetic neuropathy, this compound provided significant pain relief even during a phase where morphine's efficacy was markedly reduced . This compound is characterized by its limited ability to cross the blood-brain barrier, suggesting its effects are primarily mediated through peripheral SST4 receptors . This makes it a valuable compound for studying peripheral neuroimmune interactions and systemic anti-inflammatory pathways. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNCZBXJSGKDLS-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848647-56-3
Record name (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-2156
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

J-2156: A Comprehensive Technical Guide to its SST4 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-2156, a potent and selective agonist for the somatostatin receptor subtype 4 (SST4). This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the SST4 receptor and as a potential therapeutic agent for various conditions, including pain and inflammation. This document collates key binding affinity and selectivity data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.

Core Data Presentation

The affinity and selectivity of this compound for human somatostatin receptors have been determined through rigorous radioligand binding and functional assays. The following tables summarize the quantitative data, showcasing the compound's strong preference for the SST4 receptor.

Table 1: Radioligand Binding Affinity of this compound for Human Somatostatin Receptors

Receptor SubtypeK_i_ (nM)Selectivity (fold) vs. SST4
SST1 >1000>833
SST2 >5000>4167
SST3 14001167
SST4 1.2 -
SST5 540450

Data compiled from studies using Chinese hamster ovary (CHO) cells expressing human recombinant somatostatin receptors.

Table 2: Functional Potency of this compound at Human and Rat SST4 Receptors

ReceptorIC_50_ (nM)
Human SST4 0.05
Rat SST4 0.07

IC_50_ values were determined by forskolin-stimulated cAMP functional assays.

Experimental Protocols

The characterization of this compound's binding affinity and functional potency involves standardized in vitro experimental protocols. The following sections detail the methodologies employed in these key experiments.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (K_i_) of a compound for a specific receptor.

Objective: To determine the dissociation constant (K_i_) of this compound for each of the five human somatostatin receptor subtypes (SST1-5).

General Protocol:

  • Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing one of the five human somatostatin receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding Experiment: The prepared cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Tyr³-somatostatin-14) and varying concentrations of the unlabeled competitor compound, this compound.

  • Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CHO_cells CHO Cells Expressing SST Receptor Subtype Membrane_prep Cell Membrane Preparation CHO_cells->Membrane_prep Incubation Incubation with Radioligand and this compound Membrane_prep->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_analysis IC50 and Ki Determination Quantification->Data_analysis

Radioligand Binding Assay Workflow
Functional Assays (cAMP Inhibition)

Functional assays are employed to determine the potency of a compound in eliciting a cellular response following receptor activation. For the SST4 receptor, which is coupled to a G_i/o_ protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound at the SST4 receptor.

General Protocol:

  • Cell Culture: CHO cells expressing the SST4 receptor are cultured in appropriate media.

  • Stimulation of cAMP Production: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to stimulate the production of cAMP.

  • Treatment with this compound: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration-response curve for this compound-mediated inhibition of cAMP production is plotted, and the IC_50_ value is determined.

Signaling Pathways

The SST4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by an agonist like this compound initiates a cascade of intracellular events.

Upon binding of this compound, the SST4 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G_i/o_ protein. The activated Gα_i/o_ subunit inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The βγ subunit can also modulate other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

G SST4 Receptor Signaling Pathway J2156 This compound SST4 SST4 Receptor J2156->SST4 Binds to Gi_protein Gi/o Protein SST4->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

SST4 Receptor Signaling Pathway

The Intracellular Orchestra: A Technical Guide to the Downstream Signaling of J-2156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core downstream signaling pathways activated by J-2156, a potent and selective agonist of the somatostatin receptor subtype 4 (SST4). Understanding these intricate molecular cascades is paramount for researchers and drug development professionals aiming to leverage the therapeutic potential of SST4 agonism in inflammatory and nociceptive conditions. This document provides a comprehensive overview of the signaling events, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of this compound's mechanism of action.

This compound and SST4 Receptor Engagement: The Initial Spark

This compound exhibits high affinity and selectivity for the SST4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This initial binding event is the critical first step that triggers a cascade of intracellular signaling events.

Quantitative Data: Receptor Binding Affinity and Potency

The binding affinity and functional potency of this compound for the SST4 receptor have been quantified in various studies. The following table summarizes key quantitative parameters.

ParameterSpeciesReceptorValueReference
Ki HumanhSST41.2 nM[1]
IC50 HumanhSST40.05 nM[1]
IC50 RatrSST40.07 nM[1]
EC50 RatSST411.6 nM (Substance P release inhibition)[2][3]
EC50 RatSST414.3 nM (CGRP release inhibition)[2][3]

The Bifurcating Signal: G-Protein Activation and Subunit Dissociation

Upon this compound binding, the SST4 receptor undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein of the Gi/o family. This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are now free to interact with their respective downstream effectors, initiating distinct signaling cascades.

Figure 1. This compound Initiated G-protein Activation J2156 This compound SST4 SST4 Receptor J2156->SST4 Binds G_protein Gi/o Protein (αβγ) SST4->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates

Figure 1. This compound Initiated G-protein Activation

The Gαi/o Subunit Pathway: Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including those involved in nociceptive signaling.

Figure 2. Gαi/o-mediated Inhibition of Adenylyl Cyclase G_alpha Gαi/o-GTP AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Figure 3. Gβγ Subunit Downstream Signaling G_beta_gamma Gβγ GIRK GIRK Channel G_beta_gamma->GIRK Activates PI3K PI3K G_beta_gamma->PI3K Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization pERK pERK (Activated) ERK_pathway ERK/MAPK Pathway PI3K->ERK_pathway Modulates ERK_pathway->pERK Figure 4. Overall Signaling Pathway of this compound cluster_receptor Cell Membrane cluster_cytosol Cytosol J2156 This compound SST4 SST4 Receptor J2156->SST4 G_protein Gi/o Protein SST4->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC GIRK GIRK Channel G_beta_gamma->GIRK ERK ↓ pERK G_beta_gamma->ERK cAMP ↓ cAMP AC->cAMP K_ion ↑ K+ Efflux GIRK->K_ion PKA ↓ PKA Activity cAMP->PKA PKA->ERK Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neuropeptide ↓ Neuropeptide Release (Substance P, CGRP) Hyperpolarization->Neuropeptide ERK->Neuropeptide Figure 5. Experimental Workflow for Western Blotting step1 Tissue Homogenization step2 Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer step3->step4 step5 Immunoblotting step4->step5 step6 Detection & Analysis step5->step6

References

J-2156's Role in Modulating Sensory Neuropeptide Release: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of J-2156, a selective somatostatin receptor subtype 4 (sst₄) agonist, and its critical role in the modulation of sensory neuropeptide release. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Core Introduction: this compound and Sensory Neuropeptide Regulation

Sensory neuropeptides, principally Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), are released from the peripheral terminals of capsaicin-sensitive sensory nerves.[1][2] This release is a key event in initiating neurogenic inflammation, characterized by vasodilation and plasma protein extravasation, and plays a significant role in the pathophysiology of various inflammatory diseases and pain states.[1]

This compound is a potent and highly selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst₄).[1][3] It has been instrumental in elucidating the inhibitory control of neuropeptide release. By activating prejunctional sst₄ receptors on sensory nerve endings, this compound effectively suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[1][3] This action makes it a valuable pharmacological tool and a promising lead compound for the development of novel anti-inflammatory and analgesic drugs.[1][2]

Quantitative Data Presentation

The inhibitory potency of this compound on neuropeptide release and its effects on inflammatory models have been quantified across various studies. The following tables summarize these key quantitative findings.

Table 1: In Vitro Inhibition of Neuropeptide Release by this compound

NeuropeptideEC₅₀ (nM)Experimental System
Substance P11.6Electrically stimulated isolated rat tracheae
CGRP14.3Electrically stimulated isolated rat tracheae
Somatostatin110.7Electrically stimulated isolated rat tracheae

Data sourced from Helyes et al. (2006).[1][2]

Table 2: In Vivo Anti-Inflammatory and Anti-Hyperalgesic Efficacy of this compound

ParameterEffective DoseModelSpecies
Inhibition of Neurogenic Inflammation1-100 µg/kg (i.p.)Mustard Oil-Induced Evans Blue LeakageRat
Inhibition of Non-Neurogenic Edema10-100 µg/kg (i.p.)Dextran-Induced Paw EdemaRat
Reduction of Mechanical Hyperalgesia0.1 mg/kg (minimal effective dose)Complete Freund's Adjuvant (CFA) ModelRat
Relief of Mechanical Allodynia (ED₅₀)3.7 mg/kg (i.p.)Breast Cancer-Induced Bone PainRat
Relief of Mechanical Hyperalgesia (ED₅₀)8.0 mg/kg (i.p.)Breast Cancer-Induced Bone PainRat

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the activity of this compound.

In Vitro Neuropeptide Release from Isolated Rat Tracheae

This protocol quantifies the inhibitory effect of this compound on the electrically-evoked release of sensory neuropeptides.

  • Tissue Preparation: Male Wistar rats are euthanized, and the tracheae are immediately excised and placed in carbogen-gassed (95% O₂, 5% CO₂) Krebs solution. The tissue is then cut into rings.

  • Incubation: Trachea rings are placed in incubation chambers and superfused with Krebs solution at 37°C.

  • Stimulation and Sample Collection: After a 60-minute equilibration period, the tissue is subjected to electrical field stimulation (e.g., 40 V, 0.1 ms, 10 Hz for 2 minutes) to evoke neuropeptide release. Superfusate fractions are collected before, during, and after stimulation.

  • Drug Application: The protocol is repeated in the presence of varying concentrations of this compound (e.g., 10–2000 nM), which is added to the superfusion buffer.[1][2]

  • Quantification: The concentrations of SP, CGRP, and somatostatin in the collected fractions are determined using specific radioimmunoassays (RIA).[1][2]

  • Data Analysis: The stimulation-evoked release is calculated as the difference between the peptide content during stimulation and the basal release beforehand. The inhibitory effect of this compound is expressed as a percentage of the control (drug-free) stimulation, and EC₅₀ values are calculated.

In Vivo Mustard Oil-Induced Neurogenic Inflammation

This model assesses the ability of this compound to inhibit neurogenic plasma protein extravasation in vivo.

  • Animal Preparation: Male rats are anesthetized. The saphenous vein is cannulated for intravenous administration of Evans blue dye (which binds to albumin) and the test compound.

  • Drug Administration: this compound (e.g., 1–100 µg/kg) or its vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a set time (e.g., 20 minutes) before the inflammatory stimulus.[1]

  • Induction of Inflammation: A solution of mustard oil (e.g., 1%) is applied topically to the dorsal skin of one hind paw to induce neurogenic inflammation. The contralateral paw receives the vehicle as a control.

  • Quantification of Extravasation: After a defined period (e.g., 30 minutes), the animal is euthanized, and the skin from both hind paws is removed. The Evans blue dye is extracted from the tissue using formamide.

  • Analysis: The concentration of the extracted dye is measured spectrophotometrically. The amount of plasma extravasation is calculated, and the percentage inhibition by this compound is determined by comparing it to the vehicle-treated group.[1][2]

Signaling Pathways and Experimental Visualization

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and workflows involved in this compound research.

G cluster_pathway This compound Inhibitory Signaling Pathway in Sensory Neurons J2156 This compound sst4 sst₄ Receptor (Gi-coupled) J2156->sst4 Activates AC Adenylyl Cyclase sst4->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_Channel Voltage-gated Ca²⁺ Channels PKA->Ca_Channel Reduces Phosphorylation Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Inhibition of Vesicle Fusion Ca_Influx->Vesicle_Fusion Neuropeptide_Release ↓ Sensory Neuropeptide Release (SP, CGRP) Vesicle_Fusion->Neuropeptide_Release

Caption: this compound activates Gi-coupled sst₄ receptors, inhibiting the cAMP-PKA pathway to reduce neuropeptide release.

G cluster_workflow Workflow: In Vivo Neurogenic Inflammation Assay Animal_Prep 1. Anesthetize Animal & Cannulate Vein Dosing 2. Administer this compound or Vehicle (i.p.) Animal_Prep->Dosing Dye_Injection 3. Inject Evans Blue Dye (i.v.) Dosing->Dye_Injection Induction 4. Apply Mustard Oil to Hind Paw Skin Dye_Injection->Induction Incubation_Period 5. Wait for 30 Minutes Induction->Incubation_Period Tissue_Harvest 6. Euthanize & Excise Hind Paw Skin Incubation_Period->Tissue_Harvest Extraction 7. Extract Evans Blue with Formamide Tissue_Harvest->Extraction Analysis 8. Quantify Dye via Spectrophotometry Extraction->Analysis

Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects in vivo.

Conclusion

This compound is a pivotal pharmacological agent for investigating the inhibitory mechanisms governing sensory neuropeptide release. Through its selective activation of sst₄ receptors, it potently suppresses the release of CGRP and Substance P, key mediators of neurogenic inflammation and pain.[1][3] The comprehensive data and detailed protocols provided in this guide underscore the utility of this compound in preclinical models. These findings support the sst₄ receptor as a viable therapeutic target for developing novel treatments for a range of inflammatory and chronic pain conditions, encouraging further exploration by researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of J-2156

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is a non-peptide small molecule with the systematic IUPAC name (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide .[1] It is characterized as a 1-naphthalenesulfonylamino-peptidomimetic compound.[1]

The chemical formula for this compound is C24H28N4O4S . A trifluoroacetate salt form of this compound is also reported, with the chemical formula C26H29F3N4O6S .

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide[1]
Chemical Formula C24H28N4O4S
Molecular Weight 468.57 g/mol
Form Solid
Color White to off-white
CAS Number 848647-56-3

Synthesis of this compound

The specific, detailed synthesis protocol for this compound is proprietary information of Juvantia Pharma, the company credited with its synthesis, and is not publicly available.[1] However, based on the chemical structure of this compound, a plausible synthetic route can be proposed utilizing established principles of organic chemistry, primarily involving the formation of sulfonamide and amide bonds.

A potential retrosynthetic analysis suggests the disconnection of the molecule at the sulfonamide and the two amide linkages. The synthesis would likely involve the coupling of three key fragments:

  • A protected 2,4-diaminobutanoic acid derivative.

  • 4-methyl-1-naphthalenesulfonyl chloride.

  • A protected L-phenylalaninamide derivative.

The forward synthesis could proceed as follows:

Scheme 1: Plausible Synthetic Pathway for this compound

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling and Deprotection A1 Protected 2,4-diaminobutanoic acid A2 Sulfonylation A1->A2 4-methyl-1-naphthalenesulfonyl chloride, Base A3 Sulfonamide Intermediate A2->A3 B1 L-phenylalanine B2 Amidation B1->B2 NH3, Coupling agent B3 L-phenylalaninamide B2->B3 C1 Sulfonamide Intermediate C3 Peptide Coupling C1->C3 C2 L-phenylalaninamide C2->C3 C4 Protected this compound C3->C4 Coupling agent (e.g., HATU, HBTU) C5 Deprotection C4->C5 Acid (e.g., TFA) C6 This compound C5->C6

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

This compound has been extensively evaluated in various preclinical models of pain and inflammation. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Assessment of Analgesic Efficacy: Mechanical Allodynia

The von Frey test is a standard method to assess mechanical allodynia (pain response to a non-painful stimulus) in rodents.

Protocol: Electronic von Frey Test in Rats

  • Animal Acclimatization: Rats are habituated to the testing environment for at least 30 minutes prior to testing. This involves placing them in individual acrylic glass enclosures on a wire mesh floor.[2] The environment should be quiet to minimize stress.[3]

  • Stimulation: A calibrated electronic von Frey filament is applied to the plantar surface of the rat's hind paw.[2][3] The filament is applied perpendicularly with a gradually increasing force.[3]

  • Measurement: The force at which the rat withdraws its paw is automatically recorded.[3]

  • Data Collection: Multiple measurements are taken for each animal, with a minimum of 3-5 minutes between stimulations on the same paw.[3] The "up-and-down" method may be employed to determine the 50% withdrawal threshold.[2]

  • Data Analysis: The paw withdrawal threshold (PWT) in grams is recorded. A significant increase in PWT in this compound-treated animals compared to vehicle-treated controls indicates an analgesic effect.

Table 2: Dosing and Efficacy of this compound in a Rat Model of Painful Diabetic Neuropathy

Treatment GroupDose (mg/kg, i.p.)Peak Anti-Allodynic Effect (Time)Duration of ActionReference
This compound10--[4]
This compound200.75 h1.5 h[4]
This compound301.5 h> 3 h[4]
Gabapentin1001 h> 3 h[4]
Morphine1 (s.c.)1 h> 3 h[4]
In Vitro and Ex Vivo Analysis of Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in pain and inflammation, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK) and p38 mitogen-activated protein kinase (p38 MAPK).

Protocol: Western Blotting for pERK1/2 in Rat Spinal Cord Tissue

  • Tissue Collection and Lysis: Rats are euthanized at the time of peak effect of this compound. The lumbar spinal cord is rapidly dissected, and the dorsal horns are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

  • Stripping and Re-probing: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Protocol: Immunohistochemistry for p-p38 MAPK in Rat Dorsal Root Ganglion (DRG)

  • Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. The L4-L5 DRGs are dissected, post-fixed, and cryoprotected in sucrose.

  • Sectioning: 15-µm thick sections are cut on a cryostat.[5]

  • Immunostaining:

    • Sections are blocked with 2% goat serum in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.[5]

    • Sections are incubated with a primary antibody against phospho-p38 MAPK (e.g., rabbit anti-p-p38, 1:400) overnight at 4°C.[5]

    • After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated goat anti-rabbit, 1:300) for 1 hour at room temperature.[5]

  • Imaging: Sections are mounted and visualized using a fluorescence microscope. For colocalization studies, double immunofluorescence with cell-specific markers (e.g., NeuN for neurons) can be performed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

G J2156 This compound SST4R SST4 Receptor J2156->SST4R Gi Gi Protein Activation SST4R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA pERK ↓ pERK PKA->pERK p38 ↓ p38 MAPK PKA->p38 Analgesia Analgesia pERK->Analgesia p38->Analgesia Anti_inflammatory Anti-inflammatory Effects p38->Anti_inflammatory

Caption: Proposed signaling pathway of this compound.

G cluster_0 Preclinical Model Induction cluster_1 Treatment Administration cluster_2 Behavioral Assessment cluster_3 Molecular Analysis Induction Induce Pain/Inflammation Model (e.g., Carrageenan, Neuropathic Injury) Treatment Administer this compound or Vehicle Induction->Treatment Behavior Assess Mechanical Allodynia (von Frey Test) Treatment->Behavior Tissue Collect Spinal Cord and DRG Tissue Treatment->Tissue Analysis Analyze pERK and p38 MAPK levels (Western Blot / IHC) Tissue->Analysis

Caption: General experimental workflow for evaluating this compound.

References

Unraveling the Pharmacokinetics and Bioavailability of J-2156: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This compound has garnered significant interest for its potential therapeutic applications, particularly in the management of pain and inflammation.[1][2][3] A thorough understanding of its pharmacokinetic profile is crucial for its continued development and potential clinical translation.

Core Pharmacokinetic and Bioavailability Data

Publicly available, detailed pharmacokinetic parameters for this compound are limited, with some data derived from in-house studies. The existing information, primarily from studies in rodents, offers initial insights into the compound's behavior in vivo.

Quantitative Pharmacokinetic Parameters
ParameterValueSpeciesDose and RouteSource
Peak Plasma Concentration (Cmax) 300 - 1,000 nM (estimated)Wistar Han naive rats3-10 mg/kg (i.p.)[4][5][6][7]
Plasma Concentration at 3h 391 nMRats10 mg/kg (i.p.)[8]
Time to Peak Effect (Tmax) 0.75h (20 mg/kg), 1.5h (30 mg/kg)STZ-diabetic ratsi.p.[1]
Duration of Action >3h (30 mg/kg)STZ-diabetic ratsi.p.[1][9]
Bioavailability Gastrointestinal absorption impliedRodentsOral[10]
Blood-Brain Barrier Penetration LimitedRodentsN/A[1]

It is important to note that diabetes may alter the pharmacokinetics of this compound, potentially underpinning differences in potency observed in some models.[1][9]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies to assess the effects of this compound.

Rodent Models of Pain and Inflammation

A variety of rodent models have been utilized to investigate the analgesic and anti-inflammatory properties of this compound.

  • Animals: Studies have predominantly used male Wistar rats and BALB/c mice.[4][10] In some pain models, Sprague Dawley rats were used.[2]

  • Drug Formulation and Administration: this compound is typically dissolved in saline for intraperitoneal (i.p.) injection.[4][8] For oral administration, the vehicle is not always specified.

  • Pain and Inflammation Models:

    • Neurogenic Inflammation: Induced by topical application of mustard oil or intraplantar injection of dextran or bradykinin. Plasma extravasation is quantified using the Evans blue dye leakage method.[10]

    • Painful Diabetic Neuropathy: Induced by streptozotocin (STZ) injection in rats. Mechanical allodynia is assessed using von Frey filaments.[1]

    • Breast Cancer-Induced Bone Pain: Induced by intra-tibial injection of Walker 256 breast cancer cells in rats. Mechanical allodynia and hyperalgesia are measured.[4][5][7]

    • Chronic Low Back Pain: Induced by puncturing intervertebral discs in rats. Mechanical hyperalgesia is assessed.[2]

    • Complete Freund's Adjuvant (CFA) Model: Used to induce inflammatory pain, with mechanical hyperalgesia as a key endpoint.[1][11]

  • Dosage: Efficacious doses of this compound have been reported to range from 0.01 to 30 mg/kg depending on the model and route of administration.[1]

In Vitro Neuropeptide Release Assay
  • Preparation: Isolated tracheae from rats are used to study the effect of this compound on the release of sensory neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).

  • Stimulation: Electrical field stimulation is used to evoke neuropeptide release.

  • Quantification: The concentration of released neuropeptides is measured by radioimmunoassay.[10]

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway of this compound and a typical experimental workflow.

G SST4 Receptor Signaling Pathway J2156 This compound SST4 SST4 Receptor J2156->SST4 Binds to Gi Gi Protein SST4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neuropeptide Release) PKA->Response Phosphorylates targets leading to

Caption: SST4 Receptor Signaling Pathway for this compound.

G In Vivo Efficacy Testing Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Induction Induce Pathology (e.g., STZ injection for diabetes) Animal_Model->Induction Drug_Admin Administer this compound (i.p. or oral) Induction->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey test) Drug_Admin->Behavioral_Test Data_Collection Collect Data (e.g., Paw withdrawal threshold) Behavioral_Test->Data_Collection Analysis Analyze Pharmacodynamic Effect (e.g., Anti-allodynia) Data_Collection->Analysis

Caption: A typical experimental workflow for in vivo efficacy studies of this compound.

References

A Comprehensive Technical Guide to the Anti-inflammatory Properties of J-2156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of J-2156, a selective agonist for the somatostatin receptor subtype 4 (sst4). The following sections detail the current understanding of this compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of the sst4 receptor.[1][2] This G protein-coupled receptor is expressed on various cells involved in the inflammatory cascade, including sensory neurons and immune cells.[1][3] The activation of sst4 by this compound initiates a signaling cascade that leads to the inhibition of pro-inflammatory mediators and cellular processes.

A key mechanism is the inhibition of the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2][3] These neuropeptides are potent mediators of neurogenic inflammation, contributing to vasodilation and plasma protein extravasation.[1][2] By suppressing their release, this compound effectively mitigates this inflammatory response.

Furthermore, this compound has demonstrated direct inhibitory effects on non-neurogenic inflammatory processes and has shown efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.[1][2][3][4][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies, highlighting the potency and efficacy of this compound in different inflammatory models.

Table 1: In Vitro Inhibition of Neuropeptide Release by this compound

NeuropeptideEC50 (nM)
Substance P (SP)11.6[1][2]
Calcitonin Gene-Related Peptide (CGRP)14.3[1][2]
Somatostatin110.7[1][2]

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound

Inflammatory ModelSpeciesRoute of AdministrationDose RangeObserved Effect
Mustard Oil-Induced Neurogenic InflammationRati.p.1-100 µg/kgSignificant, but not dose-dependent, inhibition of plasma extravasation.[1][2]
Mustard Oil-Induced Neurogenic InflammationMousei.p.10-100 µg/kgDiminished ear swelling by up to 50%.[2]
Dextran-Induced Paw EdemaRati.p.1-100 µg/kgInhibition of non-neurogenic paw swelling.[1][2]
Carrageenan-Induced Paw EdemaRati.p.1-100 µg/kgInhibition of paw swelling.[2]
Bradykinin-Induced Plasma ExtravasationRati.p.1-100 µg/kgInhibition of non-neurogenic plasma extravasation.[2]
Endotoxin-Evoked Lung InflammationNot SpecifiedNot SpecifiedNot SpecifiedSignificantly diminished myeloperoxidase activity and IL-1β production.[1][2]
Adjuvant-Induced Chronic ArthritisRati.p.1-100 µg/kgInhibition of chronic edema and arthritic changes.[1][2][3][4]
Complete Freund's Adjuvant (CFA) ModelRati.p.0.1 mg/kgMinimal effective dose for reducing hyperalgesia.
Sciatic Nerve Ligation-Induced NeuropathyRati.p.1-100 µg/kgInhibition of mechanical hyperalgesia.[3][4][5]
Breast Cancer-Induced Bone PainRati.p.3.7-8.0 mg/kg (ED50)Alleviation of mechanical allodynia and hyperalgesia.[6][7]
Painful Diabetic NeuropathyRati.p.10-30 mg/kgDose-dependent relief of mechanical allodynia.[8][9]

Signaling Pathways

The anti-inflammatory actions of this compound are mediated through specific intracellular signaling pathways upon binding to the sst4 receptor. One of the key downstream effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to reduce the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a critical component in central sensitization and persistent pain.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus J2156 This compound sst4 sst4 Receptor J2156->sst4 Binds to G_protein G Protein sst4->G_protein Activates Neuropeptide Neuropeptide Release (SP, CGRP) sst4->Neuropeptide Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->MAPK_pathway Modulates pERK pERK MAPK_pathway->pERK Phosphorylates Transcription Gene Transcription (Pro-inflammatory mediators) pERK->Transcription Regulates

Caption: Signaling pathway of this compound via the sst4 receptor.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.

1. Measurement of Electrically-Induced Neuropeptide Release from Isolated Rat Tracheae

  • Objective: To determine the in vitro effect of this compound on the release of sensory neuropeptides.

  • Methodology:

    • Isolated tracheae from rats are placed in an organ bath containing a physiological salt solution.

    • The tissues are subjected to electrical field stimulation to induce the release of neuropeptides.

    • The perfusate is collected before and after stimulation in the presence and absence of varying concentrations of this compound (10-2000 nM).

    • The concentrations of Substance P, CGRP, and somatostatin in the collected samples are measured using specific radioimmunoassays (RIA).[1][2]

    • The inhibitory effect of this compound is calculated by comparing neuropeptide levels in treated versus untreated samples.

2. Mustard Oil-Induced Neurogenic Inflammation in Rodents

  • Objective: To assess the in vivo effect of this compound on neurogenic inflammation.

  • Methodology:

    • Rat Hindpaw Model:

      • A solution of mustard oil (e.g., 1%) is applied to the dorsal skin of the rat hindpaw to induce neurogenic inflammation.

      • Plasma protein extravasation is quantified by measuring the leakage of Evans blue dye into the tissue. The dye is injected intravenously prior to the mustard oil application.

      • This compound (1-100 µg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the inflammatory challenge.

      • The amount of extravasated dye in the skin tissue is determined spectrophotometrically.[2]

    • Mouse Ear Model:

      • Mustard oil is applied to the surface of the mouse ear.

      • The resulting ear swelling is measured using a micrometer at various time points after application.

      • This compound is administered i.p. prior to the induction of inflammation.[2]

G cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement Animal Rodent (Rat or Mouse) J2156_Admin Administer this compound (i.p. or oral) Animal->J2156_Admin Mustard_Oil Apply Mustard Oil (Hindpaw or Ear) J2156_Admin->Mustard_Oil Evans_Blue Inject Evans Blue (for extravasation) J2156_Admin->Evans_Blue Paw_Swelling Measure Paw Swelling (Plethysmometry) Mustard_Oil->Paw_Swelling Ear_Swelling Measure Ear Swelling (Micrometry) Mustard_Oil->Ear_Swelling Plasma_Extravasation Quantify Evans Blue (Spectrophotometry) Mustard_Oil->Plasma_Extravasation Evans_Blue->Mustard_Oil

Caption: Experimental workflow for mustard oil-induced inflammation.

3. Dextran- and Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the effect of this compound on non-neurogenic acute inflammation.

  • Methodology:

    • A subcutaneous injection of dextran or carrageenan is administered into the plantar surface of the rat hindpaw.

    • Paw volume is measured at various time points before and after the injection using a plethysmometer.

    • This compound (1-100 µg/kg) or vehicle is administered i.p. prior to the induction of edema.[2]

    • The percentage increase in paw volume is calculated to determine the extent of edema and the inhibitory effect of this compound.

4. Adjuvant-Induced Chronic Arthritis in Rats

  • Objective: To investigate the efficacy of this compound in a model of chronic inflammation.

  • Methodology:

    • Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the base of the tail or hindpaw.

    • The development of arthritis is monitored over several weeks by measuring paw volume (plethysmometry) and scoring histological changes in the joints.

    • This compound (1-100 µg/kg) or vehicle is administered daily or on a specified schedule.[1][2]

    • The effect of this compound on edema and joint destruction is assessed by comparing the treated group to the control group.

5. Measurement of Myeloperoxidase (MPO) Activity and IL-1β Levels

  • Objective: To quantify granulocyte accumulation and pro-inflammatory cytokine production.

  • Methodology:

    • Inflammation is induced in a target tissue (e.g., lung) using an inflammatory stimulus like endotoxin.

    • This compound is administered prior to the stimulus.

    • At a specified time point, the tissue is harvested and homogenized.

    • MPO activity, an indicator of neutrophil accumulation, is determined using a colorimetric assay.

    • The concentration of IL-1β in the tissue homogenate is measured using an enzyme-linked immunosorbent assay (ELISA).[1][2]

This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, supported by robust preclinical data. The findings suggest that this compound, through its selective agonism of the sst4 receptor, represents a promising therapeutic candidate for the treatment of a range of inflammatory conditions. Further research is warranted to fully elucidate its clinical potential.

References

Foundational Research on J-2156: A Selective Somatostatin Receptor 4 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1] As a member of the G-protein coupled receptor (GPCR) superfamily, the SST4 receptor is a key target in various physiological processes, including neurotransmission and inflammation.[2][3] this compound has emerged as a critical pharmacological tool for elucidating the therapeutic potential of SST4 activation, particularly in the fields of analgesia and neuro-inflammation.[4][5] This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its binding characteristics, functional activity, and the intracellular signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound, highlighting its affinity and functional potency at human and rat somatostatin receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Somatostatin Receptors
Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. SST4Reference
hSST1 >1000>833-fold[1]
hSST2 >1000>833-fold[1]
hSST3 >1000>833-fold[1]
hSST4 1.2 -[1]
hSST5 540450-fold[1]

Data presented are from competition binding assays using membrane preparations from CHO-K1 cells stably expressing human somatostatin receptor subtypes.

Table 2: Functional Activity (IC50/EC50) of this compound
AssayReceptorPotency (nM)Reference
cAMP Inhibition (IC50) Human SST40.05[6]
cAMP Inhibition (IC50) Rat SST40.07[6]
[³⁵S]GTPγS Binding (EC50) Human SST437[5]
Inhibition of Neuropeptide Release (EC50) Rat (trachea)11.6 - 14.3[7]

Functional assays were conducted in various in vitro systems to determine the potency of this compound in eliciting a biological response upon SST4 activation.

Signaling Pathways of this compound at the SST4 Receptor

Activation of the SST4 receptor by this compound initiates a cascade of intracellular signaling events primarily mediated by pertussis toxin-sensitive Gαi/o proteins.[8] The principal pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, this compound-mediated SST4 activation has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK).[1][3] Emerging evidence also suggests the involvement of G protein-coupled inwardly rectifying potassium (GIRK) channels.[10]

SST4_Signaling_Pathway J2156 This compound SST4 SST4 Receptor J2156->SST4 Binds G_protein Gαi/o-βγ SST4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates RAF RAF G_protein->RAF Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion GIRK->K_ion Efflux MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK Transcription Gene Transcription pERK->Transcription Regulates

This compound mediated SST4 receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of foundational research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with SST4 Receptors Incubate Incubate mixture at controlled temperature Membranes->Incubate Radioligand Radioligand (e.g., ¹²⁵I-Somatostatin) Radioligand->Incubate J2156_conc Varying Concentrations of this compound J2156_conc->Incubate Filtration Rapid Vacuum Filtration (GF/C filters) Incubate->Filtration Wash Wash filters to remove unbound radioligand Filtration->Wash Counting Quantify radioactivity on filters (Gamma Counter) Wash->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the somatostatin receptor subtype of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 5 mM MgCl₂) containing protease inhibitors is used.[1]

  • Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of this compound.[1]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

GTPgS_Assay_Workflow cluster_prep_gtp Preparation cluster_incubation_gtp Incubation cluster_separation_gtp Separation cluster_detection_gtp Detection & Analysis Membranes_gtp Cell Membranes with SST4 Receptors and G-proteins Incubate_gtp Incubate mixture to allow G-protein activation Membranes_gtp->Incubate_gtp GTPgS [³⁵S]GTPγS GTPgS->Incubate_gtp GDP GDP GDP->Incubate_gtp J2156_conc_gtp Varying Concentrations of this compound J2156_conc_gtp->Incubate_gtp Filtration_gtp Rapid Vacuum Filtration Incubate_gtp->Filtration_gtp Wash_gtp Wash filters Filtration_gtp->Wash_gtp Counting_gtp Quantify bound [³⁵S]GTPγS (Scintillation Counter) Wash_gtp->Counting_gtp Analysis_gtp Calculate EC50 and Emax Counting_gtp->Analysis_gtp

Workflow for a [³⁵S]GTPγS functional assay.

Methodology:

  • Membrane Preparation: As in the binding assay, membranes containing the SST4 receptor and associated G-proteins are used.

  • Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in an inactive state at baseline.

  • Incubation: Membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, in the presence of increasing concentrations of this compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Washing: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound by vacuum filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect).

Conclusion

The foundational research on this compound has firmly established it as a highly selective and potent agonist of the somatostatin receptor 4. Its ability to modulate key signaling pathways, such as the adenylyl cyclase and MAPK/ERK cascades, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a roadmap for further investigation into the pharmacology of this compound and the broader role of the SST4 receptor in health and disease. This in-depth understanding is critical for the continued development of novel therapeutics targeting this important receptor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of J-2156 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental administration of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, in various rat models. The protocols detailed below are based on established research methodologies and aim to guide the user in designing and executing similar experiments.

Overview of this compound

This compound is a small molecule, non-peptide agonist with high affinity and selectivity for the sst4 receptor.[1] It has demonstrated efficacy in rodent models of inflammatory, neuropathic, and cancer-induced bone pain.[1][2][3] Its mechanism of action involves the activation of sst4 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of sensory neuropeptide release (like Substance P and CGRP), reduction of neurogenic and non-neurogenic inflammation, and modulation of pain signaling pathways.[1][4] this compound is noted for its limited ability to cross the blood-brain barrier, suggesting a primary peripheral site of action.[3][5]

Quantitative Data Summary

The following tables summarize the effective doses and outcomes of this compound administration in various rat models.

Table 1: this compound Administration in Inflammatory Pain Models

ModelRoute of AdministrationDose Range (µg/kg)Key FindingsReference
Mustard Oil-Induced Neurogenic InflammationIntraperitoneal (i.p.)1 - 100Significant, but not dose-dependent, inhibition of plasma extravasation. The inhibitory action of 10 µg/kg lasted for 6 hours.[4]
Mustard Oil-Induced Neurogenic InflammationOral10, 100Both doses significantly diminished the inflammatory response.[4]
Dextran-Induced Paw EdemaIntraperitoneal (i.p.)1 - 100Dose-dependent inhibition of paw swelling, with a minimal effective dose of 10 µg/kg. The 100 µg/kg dose inhibited swelling by about 40%.[4]
Carrageenan-Induced Paw EdemaIntraperitoneal (i.p.)1 - 100Significant inhibition of paw swelling at 10 and 100 µg/kg.[4]
Adjuvant-Induced Chronic ArthritisIntraperitoneal (i.p.)1 - 100Significantly inhibited chronic edema and arthritic changes.[4][6]

Table 2: this compound Administration in Neuropathic and Cancer Pain Models

ModelRoute of AdministrationDose Range (mg/kg)Key FindingsReference
Breast Cancer-Induced Bone Pain (BCIBP)Intraperitoneal (i.p.)1, 3, 10Dose-dependent relief of mechanical allodynia and hyperalgesia. ED50 for allodynia was 3.7 mg/kg and for hyperalgesia was 8.0 mg/kg in the ipsilateral paw.[2][5]
Streptozotocin-Induced Painful Diabetic NeuropathyIntraperitoneal (i.p.)10, 20, 30Dose-dependent anti-allodynia, with the 30 mg/kg dose showing significant effects.[3][7]
Chronic Low Back PainIntraperitoneal (i.p.)3, 10, 30Alleviated primary and secondary mechanical hyperalgesia.[8]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving this compound administration in rats.

3.1. Protocol for Carrageenan-Induced Paw Edema

This protocol is used to assess the anti-inflammatory effects of this compound on acute, non-neurogenic inflammation.

  • Animals: Male Wistar rats (180-250 g).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.9% saline)

    • Carrageenan (1% solution in saline)

    • Plekysmometer

  • Procedure:

    • Acclimatize rats to the experimental environment.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer this compound (1, 10, or 100 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

    • After 15 minutes, induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4]

    • Measure the paw volume at 60, 120, and 180 minutes post-carrageenan injection.[4]

    • Calculate the percentage increase in paw volume for each time point relative to the initial volume.

    • The Area Under the Curve (AUC) can be calculated from the paw swelling data to represent the overall inflammatory response.[4]

3.2. Protocol for Breast Cancer-Induced Bone Pain (BCIBP)

This model is used to evaluate the analgesic efficacy of this compound on chronic cancer-induced bone pain.

  • Animals: Female rats (specific strain as required for tumor cell line).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.9% Sodium Chloride)

    • Walker 256 breast cancer cells

    • Von Frey filaments

    • Paw pressure transducer

  • Procedure:

    • Model Induction: Induce BCIBP by intra-tibial injection of Walker 256 cancer cells. Allow 7-14 days for the development of hind paw hypersensitivity.[2]

    • Baseline Measurement: Assess baseline mechanical allodynia (paw withdrawal threshold, PWT) using von Frey filaments and mechanical hyperalgesia (paw pressure threshold, PPT) using a paw pressure transducer.

    • Drug Administration: Administer a single bolus dose of this compound (1, 3, or 10 mg/kg, i.p.) or vehicle.[2][5]

    • Post-Dose Assessment: Measure PWTs and PPTs at multiple time points post-dosing (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2, and 3 hours).[2][5]

    • Data Analysis: Analyze the change in withdrawal thresholds from baseline to determine the anti-allodynic and anti-hyperalgesic effects. ED50 values can be calculated from the dose-response data.[2]

3.3. Protocol for Streptozotocin-Induced Painful Diabetic Neuropathy (PDN)

This protocol assesses the efficacy of this compound in a model of neuropathic pain.

  • Animals: Male rats.

  • Materials:

    • This compound

    • Vehicle (e.g., sterile water for injection)

    • Streptozotocin (STZ)

    • Von Frey filaments

  • Procedure:

    • Model Induction: Induce diabetes by a single injection of STZ (e.g., 70 mg/kg). Allow 8 weeks for the full development of bilateral hind paw hypersensitivity.[3][9]

    • Experimental Phases: The study can be divided into phases to assess efficacy at different stages of neuropathy (e.g., 8-12 weeks and 16-18 weeks post-STZ).[3]

    • Baseline Measurement: Measure pre-dosing paw withdrawal thresholds (PWTs) using von Frey filaments.

    • Drug Administration: Administer a single dose of this compound (10, 20, or 30 mg/kg, i.p.) or vehicle.[3][9] A "washout protocol" with at least a 3-day interval between successive doses can be used.[3]

    • Post-Dose Assessment: Measure bilateral hind paw PWTs at regular intervals over a 3-hour period post-dosing.[3][9]

    • Data Analysis: Calculate the change in PWT from baseline to determine the anti-allodynic effect.

Signaling Pathways and Experimental Workflow

4.1. Proposed Signaling Pathway of this compound in Pain and Inflammation

The following diagram illustrates the proposed mechanism of action of this compound.

J2156_Signaling_Pathway cluster_neuron Sensory Neuron Terminal cluster_spinal_cord Spinal Cord Dorsal Horn cluster_outcome Physiological Outcome J2156 This compound sst4 sst4 Receptor J2156->sst4 G_protein Gi/o Protein sst4->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP Neuropeptide_release ↓ Neuropeptide Release (Substance P, CGRP) Ca_influx ↓ Ca2+ Influx pERK ↓ pERK Expression Neuropeptide_release->pERK Anti_inflammation Anti-inflammation Neuropeptide_release->Anti_inflammation Analgesia Analgesia pERK->Analgesia

Caption: Proposed signaling pathway for this compound's analgesic and anti-inflammatory effects.

4.2. General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study of this compound in a rat pain or inflammation model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Model_Induction Model Induction (e.g., Carrageenan, STZ, Cancer Cells) Animal_Acclimatization->Model_Induction Hypersensitivity_Development Development of Hypersensitivity/ Inflammation Model_Induction->Hypersensitivity_Development Baseline_Measurement Baseline Behavioral/ Physiological Measurement Hypersensitivity_Development->Baseline_Measurement Drug_Administration This compound or Vehicle Administration Baseline_Measurement->Drug_Administration Post_Dose_Measurement Post-Dose Measurements (Time-course) Drug_Administration->Post_Dose_Measurement Data_Analysis Data Analysis (e.g., % Inhibition, AUC, ED50) Post_Dose_Measurement->Data_Analysis Biochemical_Analysis Post-mortem Biochemical Analysis (e.g., pERK levels) Post_Dose_Measurement->Biochemical_Analysis Conclusion Conclusion Data_Analysis->Conclusion Biochemical_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies of this compound in rats.

References

Application Notes and Protocols for Assessing the Analgesic Effects of J-2156 using the Formalin Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-2156 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] The sst4 receptor, a G protein-coupled receptor, is a promising therapeutic target for pain management. Its activation has been shown to produce analgesic effects in various pain models.[1] The formalin test is a widely used and reliable preclinical model for assessing the efficacy of analgesic compounds.[2][3] It induces a biphasic nociceptive response, with an early, acute phase (Phase 1) resulting from direct activation of nociceptors, and a later, tonic phase (Phase 2) associated with inflammatory processes and central sensitization.[2][3] this compound has been demonstrated to inhibit nocifensive behavior, particularly in the second phase of the formalin test, highlighting its potential as an analgesic for inflammatory pain.[1]

These application notes provide detailed protocols for utilizing the formalin test to evaluate the analgesic properties of this compound in rodents.

Mechanism of Action of this compound

This compound exerts its analgesic effects by selectively activating the sst4 receptor. This receptor is coupled to an inhibitory G-protein (Gi), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inflammation. The key signaling pathways involved include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in modulating neuronal function and inflammation.

  • Modulation of Ion Channels: Activation of sst4 receptors can lead to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire.

  • Reduction of Pro-inflammatory Mediator Release: Activation of sst4 receptors can inhibit the release of pro-inflammatory and pronociceptive mediators.

sst4_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space J2156 This compound sst4 sst4 Receptor J2156->sst4 binds Gi Gi Protein sst4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel Gi->K_channel activates MAPK_pathway MAPK Pathway Gi->MAPK_pathway activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesic Effect MAPK_pathway->Analgesia cAMP->Analgesia Hyperpolarization->Analgesia

Experimental Protocols

Materials and Reagents
  • This compound

  • Formalin solution (e.g., 37% formaldehyde in water)

  • Sterile 0.9% saline

  • Test animals (mice or rats)

  • Observation chambers with transparent walls

  • Syringes (e.g., 1 ml syringes with 27-gauge needles for administration, microsyringes for formalin injection)

  • Vortex mixer

  • Pipettes and sterile tubes

Preparation of this compound Solution
  • Vehicle: this compound can be dissolved in sterile 0.9% sodium chloride (saline) solution for intraperitoneal (i.p.) administration.

  • Concentration: Prepare stock solutions of this compound in the vehicle. For dose-response studies in mice, concentrations can be prepared to deliver doses ranging from 1 to 100 µg/kg body weight.

  • Preparation: On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentrations. Ensure the solution is thoroughly mixed using a vortex mixer.

Formalin Test Protocol (Mice)
  • Animal Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual transparent observation chamber for at least 30 minutes to allow for habituation to the testing environment.

  • This compound Administration: Administer the prepared this compound solution or vehicle (control) intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. The timing of administration before the formalin injection should be consistent (e.g., 30 minutes prior).

  • Formalin Injection:

    • Prepare a 1-5% formalin solution by diluting the stock formalin solution with sterile saline. A 2.5% solution is commonly used.

    • Gently restrain the mouse and inject 20 µl of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 30-gauge needle.

  • Observation and Scoring:

    • Immediately after the formalin injection, return the mouse to the observation chamber and start a timer.

    • Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.

    • Phase 1: Observe and record the licking/biting time for the first 5 minutes post-injection.

    • Phase 2: After a quiescent period (typically 5-15 minutes post-injection), observe and record the licking/biting time for a 20-minute period (e.g., from 15 to 35 minutes post-injection).

  • Data Analysis:

    • Calculate the total time spent licking/biting for both Phase 1 and Phase 2 for each animal.

    • Compare the mean licking/biting time between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100

formalin_test_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatization Animal Acclimatization (60 min in room, 30 min in chamber) Drug_Prep This compound Solution Preparation Acclimatization->Drug_Prep Drug_Admin This compound/Vehicle Administration (i.p.) Drug_Prep->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Formalin_Injection Formalin Injection (s.c. into hind paw) Wait->Formalin_Injection Phase1 Phase 1 Observation (0-5 min post-injection) Record Licking/Biting Time Formalin_Injection->Phase1 Quiescent Quiescent Period (5-15 min post-injection) Phase1->Quiescent Phase2 Phase 2 Observation (15-35 min post-injection) Record Licking/Biting Time Quiescent->Phase2 Analysis Calculate Total Licking/Biting Time (Phase 1 & Phase 2) Phase2->Analysis Comparison Statistical Comparison (Treated vs. Control) Analysis->Comparison Inhibition Calculate % Inhibition Comparison->Inhibition

Data Presentation

The analgesic effect of this compound in the formalin test is primarily observed in the second phase, indicating its potential in alleviating inflammatory pain. A study by Sándor et al. (2006) demonstrated that this compound, administered intraperitoneally at doses of 1, 10, and 100 µg/kg, significantly and dose-dependently inhibited the nocifensive behavior in the second phase of the formalin test in mice.[1]

Table 1: Effect of this compound on the Second Phase of the Formalin Test in Mice

Treatment GroupDose (µg/kg, i.p.)Nocifensive Behavior (Licking/Biting Time in Seconds, Mean ± SEM)Percentage Inhibition (%)
Vehicle Control-Data from vehicle group0
This compound1Data for 1 µg/kg doseCalculated value
This compound10Data for 10 µg/kg doseCalculated value
This compound100Data for 100 µg/kg doseCalculated value

Note: Specific quantitative data (mean ± SEM) should be extracted from the relevant literature (e.g., Sándor et al., 2006) to populate this table. The percentage inhibition is calculated relative to the vehicle control group.

Conclusion

The formalin test is a robust and reliable method for evaluating the analgesic potential of this compound. The protocols outlined in these application notes provide a comprehensive guide for researchers to conduct these experiments in a standardized and reproducible manner. The significant inhibitory effect of this compound on the second phase of the formalin test underscores the therapeutic potential of targeting the sst4 receptor for the treatment of inflammatory pain conditions.

References

Application Notes and Protocols: A Methodological Guide to Using J-2156 in a Cancer-Induced Bone Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancers.[1][2] The complex pathophysiology of CIBP involves contributions from inflammatory and neuropathic mechanisms, often rendering conventional analgesics either ineffective or dose-limiting due to severe side effects.[1][3] This necessitates the exploration of novel therapeutic targets. One such promising target is the somatostatin receptor type 4 (SST4 receptor).[3][4] J-2156 is a selective and potent agonist of the SST4 receptor that has demonstrated efficacy in alleviating pain in various preclinical models, including inflammatory and neuropathic pain.[3][4] Recent studies have highlighted its potential in mitigating CIBP by reversing pain-like behaviors in animal models.[1][3]

These application notes provide a detailed methodological guide for utilizing this compound in a preclinical rat model of breast cancer-induced bone pain. The protocols outlined below cover the induction of the CIBP model, the administration of this compound, and the assessment of its analgesic effects through behavioral testing.

Mechanism of Action of this compound in Cancer-Induced Bone Pain

This compound exerts its analgesic effects by selectively activating the SST4 receptor, which is expressed in a vast majority of somatosensory neurons in the dorsal root ganglia, including C-fibers and A-delta fibers that are crucial in transmitting cancer pain signals.[1][3] The activation of the SST4 receptor by this compound is thought to inhibit the adenylyl cyclase-cAMP pathway.[3] This ultimately leads to a reduction in central sensitization and persistent pain. A key indicator of this effect is the observed decrease in phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn following this compound administration in a CIBP model.[1][3]

Experimental Protocols

Cancer-Induced Bone Pain (CIBP) Model Induction in Rats

This protocol is adapted from studies using Walker 256 breast cancer cells to induce bone pain in rats.[1][3]

Materials:

  • Walker 256 rat mammary gland carcinoma cells

  • Appropriate cell culture medium and supplements

  • Female Sprague-Dawley or Wistar rats (specific strain may vary)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, etc.)

  • Microsyringe (e.g., Hamilton syringe)

  • Bone wax or dental amalgam

  • Post-operative analgesics and care supplies

Procedure:

  • Cell Culture: Culture Walker 256 cells according to standard protocols to ensure a sufficient number of viable cells for injection.

  • Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Shave and sterilize the surgical area around the knee of the designated hind limb.

  • Surgical Procedure:

    • Make a small incision over the patellar ligament to expose the proximal end of the tibia.

    • Carefully drill a small hole through the tibial plateau to access the intramedullary canal.

    • Slowly inject a suspension of Walker 256 cells (e.g., 1 x 10^5 to 1 x 10^7 cells in a small volume of saline or culture medium) into the medullary cavity using a microsyringe.

    • Seal the injection hole with bone wax or dental amalgam to prevent leakage of tumor cells.[2]

    • Suture the incision and provide post-operative care, including analgesics, as per institutional guidelines.

  • Sham Control Group: For the control group, perform the same surgical procedure but inject the vehicle (e.g., saline or culture medium without cancer cells) instead of the cell suspension.

  • Post-operative Monitoring: Monitor the animals regularly for signs of pain, distress, and tumor development. Pain behaviors typically begin to manifest within 7 to 14 days post-surgery.[5]

Preparation and Administration of this compound

Materials:

  • This compound compound

  • Vehicle (e.g., 0.9% Sodium Chloride injection)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute the stock solution to the desired final concentrations for injection.

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Doses can range from 1 to 10 mg/kg, with an ED50 for mechanical allodynia reported to be around 3.7 mg/kg and for mechanical hyperalgesia around 8.0 mg/kg in a rat model.[3][4]

    • A "washout" period of at least 2-3 days between successive doses is recommended if multiple treatments are administered to the same animal.[3]

Behavioral Assessment of Pain

Pain-related behaviors should be assessed at baseline before surgery and at regular intervals post-surgery and post-J-2156 administration.

This test measures the sensitivity to a normally non-painful mechanical stimulus.

Materials:

  • Von Frey filaments of varying forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatization: Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.[6]

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • Measurement: The paw withdrawal threshold (PWT) is the lowest force that elicits a brisk withdrawal response.

  • Timing: Assess PWT before this compound administration and at various time points after administration (e.g., 15, 30, 45, 60, 75, 90, 120, and 180 minutes).[3]

This test measures the sensitivity to a noxious mechanical stimulus.

Materials:

  • Randall-Selitto apparatus or similar pressure application device

  • Appropriate restraints for the animal

Procedure:

  • Animal Restraint: Gently restrain the rat.

  • Stimulation: Apply increasing pressure to the dorsal surface of the hind paw using the pressure applicator.

  • Measurement: The paw pressure threshold (PPT) is the pressure at which the rat vocalizes or struggles to withdraw its paw.

  • Timing: Assess PPT at the same time points as the mechanical allodynia test.

These tests assess ongoing pain without external stimulation.

Limb Use Assessment:

  • Observe the rat's spontaneous posture and gait in an open field.

  • Score the use of the affected limb based on a predefined scale (e.g., from normal use to complete lack of use).

Burrowing Behavior:

  • Provide a burrowing tube filled with a known weight of substrate (e.g., gravel, food pellets).

  • Measure the amount of substrate displaced from the tube over a specific period. A decrease in burrowing is indicative of pain.[7]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mechanical Allodynia in a Rat CIBP Model

Treatment GroupDose (mg/kg, i.p.)Baseline PWT (g)PWT at 1h post-dose (g)% Reversal of Allodynia
Vehicle-4.2 ± 0.54.5 ± 0.6-
This compound14.0 ± 0.48.2 ± 0.9X%
This compound34.3 ± 0.612.5 ± 1.1Y%
This compound104.1 ± 0.514.8 ± 1.3Z%
Data are presented as mean ± SEM. PWT: Paw Withdrawal Threshold.

Table 2: Effect of this compound on Mechanical Hyperalgesia in a Rat CIBP Model

Treatment GroupDose (mg/kg, i.p.)Baseline PPT (g)PPT at 1h post-dose (g)% Reversal of Hyperalgesia
Vehicle-150 ± 10155 ± 12-
This compound3148 ± 9200 ± 15A%
This compound8152 ± 11250 ± 20B%
This compound10150 ± 10265 ± 18C%
Data are presented as mean ± SEM. PPT: Paw Pressure Threshold.

Visualizations

G cluster_0 Bone Microenvironment cluster_1 Dorsal Root Ganglion (DRG) cluster_2 Spinal Dorsal Horn Cancer Cells Cancer Cells Osteoclasts Osteoclasts Cancer Cells->Osteoclasts Stimulate Sensory Nerve Fibers Sensory Nerve Fibers Osteoclasts->Sensory Nerve Fibers Release of pro-nociceptive factors SST4 Receptor SST4 Receptor Sensory Nerve Fibers->SST4 Receptor Signal to DRG Adenylyl Cyclase Adenylyl Cyclase SST4 Receptor->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces pERK pERK cAMP->pERK Downregulates Central Sensitization Central Sensitization pERK->Central Sensitization Reduces Pain Transmission Pain Transmission Central Sensitization->Pain Transmission Decreases This compound This compound This compound->SST4 Receptor Agonist

Caption: Signaling pathway of this compound in alleviating cancer-induced bone pain.

G cluster_0 Phase 1: CIBP Model Induction cluster_1 Phase 2: this compound Treatment and Behavioral Testing cluster_2 Phase 3: Data Analysis A Day 0: Intra-tibial injection of Walker 256 cancer cells B Day 1-14: Post-operative monitoring and pain development A->B C Day 14: Baseline behavioral assessment (pre-dose) B->C D Administer this compound (i.p.) C->D E Post-dose behavioral assessments (e.g., 15, 30, 60, 120 min) D->E F Analyze Paw Withdrawal Threshold (PWT) and Paw Pressure Threshold (PPT) E->F G Calculate % reversal of hypersensitivity F->G

Caption: Experimental workflow for evaluating this compound in a CIBP model.

References

Application Notes and Protocols for Electrophysiology Recordings with J-2156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G protein-coupled receptor expressed in the central and peripheral nervous systems.[1][2] Activation of the SST4 receptor by this compound has been shown to modulate neuronal excitability, making it a valuable tool for research in pain, inflammation, and neurological disorders.[3][4] These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings, a critical methodology for elucidating the functional effects of this compound on individual neurons and neuronal networks.

The SST4 receptor is coupled to inhibitory G proteins (Gi/o).[5] Its activation by this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[4][5] These cellular actions translate to a reduction in neuronal firing rates and neurotransmitter release.[6][7]

Data Presentation

The following tables summarize the key quantitative data regarding this compound's properties and its effects in various experimental paradigms.

Table 1: Binding Affinity and Potency of this compound

Receptor SubtypeBinding Affinity (Ki)Functional Potency (IC50/EC50)SpeciesReference
Human SST41.2 nM0.05 nM (IC50, cAMP inhibition)Human[1][2]
Rat SST4-0.07 nM (IC50, cAMP inhibition)Rat[1]
Human SST1>5000 nM-Human[1]
Human SST2>5000 nM-Human[1]
Human SST31400 nM-Human[1]
Human SST5540 nM-Human[1]

Table 2: Electrophysiological Effects of this compound

PreparationRecording TypeKey FindingsThis compound ConcentrationReference
Rat peripheral nerve afferentsIn vivo single-unit recordingReduced mechanosensitivitySystemic application (0.1 mg/kg)[3]
Rat spinal wide dynamic range (WDR) and nociceptive-specific (NS) neuronsIn vivo single-unit recordingDose-dependent inhibition of NS neuronsUp to 100 µM (spinal application)[3]
Mouse layer V pyramidal neuronsWhole-cell patch-clampDecreased firing rate, augmented M-current-
Isolated rat tracheaeRadioimmunoassay of neuropeptide releaseInhibition of electrically-evoked substance P and CGRP release10-2000 nM (EC50 ~11-14 nM)[6][7]

Signaling Pathway

Activation of the SST4 receptor by this compound initiates a signaling cascade that ultimately modulates neuronal function. The following diagram illustrates this pathway.

SST4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm J2156 This compound SST4 SST4 Receptor J2156->SST4 Binds to Gi_alpha Gαi/o SST4->Gi_alpha Activates G_beta_gamma Gβγ SST4->G_beta_gamma Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release PKA->Neuronal_Activity Modulates K_ion->Neuronal_Activity

Caption: SST4 receptor signaling pathway activated by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound using whole-cell patch-clamp and multielectrode array (MEA) recordings.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to measure the effects of this compound on the intrinsic properties and synaptic activity of individual neurons in brain slices or cultured neurons.

Materials:

  • This compound stock solution (10 mM in DMSO, stored at -20°C)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Brain slices (e.g., cortical, hippocampal) or cultured neurons

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Perfusion system

Procedure:

  • Preparation of Solutions:

    • Prepare aCSF and intracellular solution based on standard laboratory protocols. Ensure aCSF is continuously bubbled with 95% O2 / 5% CO2.

    • On the day of the experiment, thaw the this compound stock solution and prepare working concentrations (e.g., 10 nM - 10 µM) by diluting in aCSF. Protect from light.

  • Slice/Culture Preparation:

    • Prepare acute brain slices or place the coverslip with cultured neurons in the recording chamber.

    • Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 2-3 mL/min.

  • Obtaining a Whole-Cell Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fill the pipette with intracellular solution and obtain a GΩ seal on a healthy-looking neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • In current-clamp mode, record the resting membrane potential and spontaneous firing activity for at least 5-10 minutes to establish a stable baseline.

    • In voltage-clamp mode, hold the neuron at an appropriate potential (e.g., -70 mV) and record baseline synaptic currents.

  • Application of this compound:

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Record the neuronal activity for 10-20 minutes to observe the effects of the compound.

  • Washout:

    • Switch the perfusion back to the control aCSF to wash out this compound and record for another 10-15 minutes to assess the reversibility of the effects.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential frequency, input resistance, and synaptic current amplitude and frequency.

Patch_Clamp_Workflow Prep Prepare Solutions (aCSF, Intracellular, this compound) Slice Prepare Brain Slice or Cultured Neurons Prep->Slice Record Obtain Whole-Cell Recording Slice->Record Baseline Record Baseline Activity (5-10 min) Record->Baseline Apply Apply this compound (10-20 min) Baseline->Apply Washout Washout with aCSF (10-15 min) Apply->Washout Analyze Data Analysis Washout->Analyze

Caption: Experimental workflow for whole-cell patch-clamp recordings with this compound.

Multielectrode Array (MEA) Recording Protocol

This protocol is suitable for assessing the effects of this compound on the spontaneous network activity of cultured neuronal populations.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Neuronal culture medium

  • MEA plates (e.g., 48-well or 96-well)

  • MEA recording system (e.g., Axion Maestro)

  • Cultured primary neurons or iPSC-derived neurons

Procedure:

  • Cell Plating:

    • Plate neurons onto MEA plates according to established protocols and allow them to mature and form functional networks (typically 2-4 weeks).

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes.

    • Record baseline spontaneous network activity for 15-30 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Addition:

    • Prepare serial dilutions of this compound in pre-warmed culture medium.

    • Carefully remove a portion of the medium from each well and add the same volume of the this compound solution to achieve the final desired concentrations.

  • Post-Compound Recording:

    • Immediately after compound addition, return the MEA plate to the recording system.

    • Record network activity for at least 1-2 hours to capture both acute and potential long-term effects.

  • Data Analysis:

    • Analyze the recorded data to determine the effects of this compound on network parameters. Compare the post-compound activity to the baseline recordings. Software provided with the MEA system can be used to analyze spike trains, burst characteristics, and network connectivity.

MEA_Workflow Plate Plate Neurons on MEA Mature Culture and Mature (2-4 weeks) Plate->Mature Baseline Record Baseline Network Activity (15-30 min) Mature->Baseline Add Add this compound Baseline->Add Record Record Post-Compound Activity (1-2 hours) Add->Record Analyze Data Analysis Record->Analyze

References

Application Notes and Protocols for J-2156 Administration in a Chronic Low Back Pain Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of J-2156, a selective somatostatin receptor type 4 (SST4) agonist, in a preclinical rat model of chronic low back pain (LBP). The information presented is intended to guide researchers in replicating and building upon existing studies investigating the therapeutic potential of this compound for LBP.

Introduction

Chronic low back pain is a prevalent and debilitating condition with a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and can be associated with substantial side effects.[1] this compound is a non-peptide agonist with high affinity and selectivity for the SST4 receptor.[1][2][3] Studies have demonstrated its efficacy in alleviating pain-like behaviors in various rodent models of inflammatory and neuropathic pain.[3][4][5][6][7] Specifically, in a rat model of chronic LBP induced by intervertebral disc (IVD) puncture, this compound has been shown to alleviate mechanical hyperalgesia.[1][8] This document outlines the protocols for inducing the LBP model, administering this compound, and assessing its analgesic effects.

Mechanism of Action

This compound exerts its analgesic effects through the activation of SST4 receptors. This activation leads to the inhibition of sensory neuropeptide release, such as substance P and calcitonin gene-related peptide (CGRP).[6][9] In the context of the chronic LBP model, administration of this compound has been shown to reduce the expression of key pro-nociceptive mediators. Specifically, it decreases the levels of phosphorylated p38 (pp38) mitogen-activated protein kinase (MAPK) and phosphorylated p44/p42 MAPK (pERK) in the lumbar dorsal root ganglia (DRG) and the spinal cord.[1][2] This reduction in neuronal sensitization is believed to underlie the observed pain relief.

This compound Signaling Pathway cluster_neuron Nociceptive Neuron J2156 This compound SST4R SST4 Receptor J2156->SST4R binds & activates AC Adenylyl Cyclase SST4R->AC inhibits MAPK_pathway p38 & p44/p42 MAPK (ERK1/2) SST4R->MAPK_pathway inhibits phosphorylation cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->MAPK_pathway phosphorylates Central_Sensitization Central Sensitization (Increased Neuronal Excitability) MAPK_pathway->Central_Sensitization promotes Pain_Perception Pain Perception Central_Sensitization->Pain_Perception leads to

Figure 1: Simplified signaling pathway of this compound in nociceptive neurons.

Data Presentation

Table 1: Efficacy of this compound in a Rat Model of Chronic Low Back Pain
Treatment GroupDose (mg/kg, i.p.)Primary Hyperalgesia (L4/L5)Secondary Hyperalgesia (L1)
Vehicle-No significant changeNo significant change
This compound3AlleviatedAlleviated
This compound10AlleviatedAlleviated
This compound30AlleviatedAlleviated
Data summarized from studies demonstrating the dose-dependent analgesic effects of this compound.[1][8]
Table 2: ED50 Values for this compound in Different Pain Models
Pain ModelEndpointED50 (mg/kg, i.p.)95% Confidence Interval
Chronic Low Back PainPrimary Hyperalgesia (L4/L5)22.7Not Reported
Chronic Low Back PainSecondary Hyperalgesia (L1)18.5Not Reported
Breast Cancer-Induced Bone PainMechanical Allodynia (Ipsilateral)3.72.5 - 5.4
Breast Cancer-Induced Bone PainMechanical Hyperalgesia (Ipsilateral)8.0Not Reported
ED50 values highlight the potency of this compound across different pain states.[2][10]

Experimental Protocols

Protocol 1: Induction of the Chronic Low Back Pain Animal Model

This protocol describes the surgical procedure to induce chronic LBP in male Sprague Dawley rats by puncturing the lumbar intervertebral discs.[1][8]

Materials:

  • Male Sprague Dawley rats (200-225 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Needle (0.5 mm outer diameter)

  • Analgesics (e.g., meloxicam)

  • Antiseptic solution

Procedure:

  • Administer pre-operative analgesia (e.g., meloxicam 1-2 mg/kg) one day prior to and on the day of surgery.[11]

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., 5% isoflurane for induction, 2.5% for maintenance).[11]

  • Place the animal in a prone position and prepare the surgical site over the lumbar spine by shaving and disinfecting.

  • Make a midline skin incision to expose the lumbar vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L4/L5 and L5/L6 intervertebral discs.

  • Using a 0.5 mm outer diameter needle, puncture the annulus fibrosus of the L4/L5 and L5/L6 discs 10 times each, to a depth of 2 mm.[1][8]

  • For sham-operated control animals, perform the same surgical procedure to expose the intervertebral discs but do not puncture them.[1][8]

  • Suture the muscle layers and close the skin incision.

  • Administer post-operative analgesics and monitor the animals for recovery.

  • Allow the animals to recover for at least 7 days before behavioral testing, as noxious pressure hyperalgesia typically develops from day 7 to day 21 post-surgery.[1][8]

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment A Acclimatization of Rats B Induction of LBP Model (IVD Puncture) A->B C Sham Surgery Control A->C D Post-operative Recovery (7-21 days) B->D C->D E Baseline Behavioral Testing (Pressure Algometry) D->E F Randomization into Treatment Groups E->F G Administration of this compound (3, 10, 30 mg/kg, i.p.) F->G H Vehicle Administration F->H I Post-treatment Behavioral Testing (Pressure Algometry at various time points) G->I H->I J Tissue Collection (DRG, Spinal Cord) I->J K Biochemical Analysis (p-p38, p-ERK) J->K

Figure 2: General experimental workflow for evaluating this compound in the LBP model.

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound to rats with induced chronic LBP.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.9% Sodium Chloride injection)[2]

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Calibrated scale

Procedure:

  • On the day of the experiment, prepare fresh dosing solutions of this compound by dissolving it in the vehicle to achieve the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

  • Weigh each animal to determine the precise volume of the dosing solution to be administered.

  • Administer a single bolus dose of this compound or vehicle via intraperitoneal (i.p.) injection.[1][2][8]

  • A "washout protocol" with at least a 2-3 day interval between successive doses can be employed if multiple doses are tested in the same animal.[2]

Protocol 3: Assessment of Mechanical Hyperalgesia

This protocol describes the use of pressure algometry to measure mechanical sensitivity in the lumbar region, a key indicator of LBP in this model.

Materials:

  • Pressure algometer

  • Animal restraining device (if necessary)

Procedure:

  • Habituate the animals to the testing environment and procedure for several days before the experiment to minimize stress-induced responses.

  • Gently restrain the animal.

  • Apply a gradually increasing pressure to the lumbar axial deep tissues at specific vertebral levels (e.g., L1 for secondary hyperalgesia and L4/L5 for primary hyperalgesia) using the pressure algometer.[1][8]

  • The pressure withdrawal threshold is defined as the pressure (in grams or Newtons) at which the animal exhibits a clear withdrawal response (e.g., flinching, vocalization, or attempting to escape).

  • Perform baseline measurements before the administration of this compound or vehicle.

  • After administration, measure the pressure withdrawal thresholds at various time points (e.g., 0.25, 0.5, 1, 1.5, 2, and 3 hours post-dosing) to evaluate the onset and duration of the analgesic effect.[2]

Protocol 4: Biochemical Analysis of Nociceptive Markers

This protocol outlines the collection and analysis of tissues to investigate the molecular mechanism of this compound.

Materials:

  • Euthanasia solution

  • Dissection tools

  • Reagents for Western blotting or immunohistochemistry

  • Antibodies against p-p38 MAPK and p-p44/p42 MAPK

Procedure:

  • At a predetermined time point after this compound or vehicle administration, euthanize the animals according to approved protocols.

  • Promptly dissect and collect the lumbar (L4-L6) dorsal root ganglia and the lumbar enlargement of the spinal cord.[1]

  • Process the tissues for either Western blotting or immunohistochemistry to quantify the expression levels of phosphorylated p38 MAPK and phosphorylated p44/p42 MAPK.[1]

  • Compare the expression levels between the this compound treated group and the vehicle-treated group to determine the effect of the compound on these signaling molecules.

Conclusion

The administration of the selective SST4 receptor agonist, this compound, demonstrates significant analgesic potential in a preclinical rat model of chronic low back pain. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic utility of this compound and other SST4 agonists for the management of chronic LBP. The provided data and mechanistic insights support the continued exploration of the SST4 receptor as a promising target for novel pain therapeutics.

References

Application Notes & Protocols for Assessing Mechanical Allodynia Following J-2156 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

J-2156 is a selective, non-peptide agonist for the somatostatin receptor type 4 (SST4), which has demonstrated significant potential in preclinical models for alleviating various types of pain, including inflammatory and neuropathic pain.[1][2][3] Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common symptom in these conditions. This document provides a detailed protocol for assessing the anti-allodynic effects of this compound in rodent models using the von Frey test, a gold standard for evaluating mechanical sensitivity.[4]

Mechanism of Action

This compound exerts its analgesic effects by activating SST4 receptors, which are G protein-coupled receptors.[5] Activation of SST4 receptors leads to the inhibition of the adenylyl cyclase-cAMP pathway.[5] This signaling cascade ultimately results in a reduction of neuronal excitability.[6] Studies have shown that this compound-mediated pain relief is associated with a decrease in the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a key molecule involved in central sensitization and the maintenance of persistent pain.[5][7] Due to its limited ability to cross the blood-brain barrier, this compound is thought to primarily act on peripheral SST4 receptors.[1][5]

Signaling Pathway of this compound

J2156_Signaling_Pathway J2156 This compound SST4R SST4 Receptor J2156->SST4R G_protein Gi/o Protein SST4R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK ↓ pERK PKA->ERK Nociceptor Nociceptor Hyper-excitability ERK->Nociceptor reduces Analgesia Analgesia (Reduced Allodynia) Nociceptor->Analgesia

Caption: Signaling pathway of this compound in nociceptive neurons.

Experimental Protocol: Assessment of Mechanical Allodynia using the Von Frey Test

This protocol outlines the procedure for measuring mechanical allodynia in rodents treated with this compound. The von Frey test determines the paw withdrawal threshold (PWT) in response to calibrated mechanical stimuli.[4][8]

Materials:

  • This compound

  • Vehicle (e.g., sterile water for injection)

  • Rodents (rats or mice) with induced mechanical allodynia (e.g., through nerve ligation, induction of diabetic neuropathy, or injection of inflammatory agents)

  • Von Frey filaments (a series of calibrated monofilaments with varying bending forces)[8]

  • Elevated testing chambers with a wire mesh floor[4]

  • Syringes and needles for intraperitoneal (i.p.) injection

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_baseline Phase 2: Baseline Measurement cluster_treatment Phase 3: Treatment Administration cluster_post_treatment Phase 4: Post-Treatment Assessment cluster_analysis Phase 5: Data Analysis acclimation Acclimate animals to testing environment (20-30 min) baseline_measurement Measure baseline Paw Withdrawal Threshold (PWT) using von Frey test acclimation->baseline_measurement treatment_admin Administer this compound or vehicle (intraperitoneal injection) baseline_measurement->treatment_admin post_treatment_measurement Measure PWT at defined time points (e.g., 0.5, 1, 1.5, 2, 3 hours post-dose) treatment_admin->post_treatment_measurement data_analysis Calculate changes in PWT and Area Under the Curve (AUC) post_treatment_measurement->data_analysis

References

Application Notes and Protocols for J-2156 in a Carrageenan-Induced Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][2] The sst4 receptor is a key target in the modulation of inflammatory processes and pain.[2][3] Preclinical studies have demonstrated the anti-inflammatory and analgesic properties of this compound in various models, including carrageenan-induced inflammation.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a carrageenan-induced paw edema model, a common in vivo assay for screening potential anti-inflammatory agents.

Carrageenan, a sulfated polysaccharide, induces a well-characterized acute inflammatory response upon subcutaneous injection.[5][6] This response is biphasic, involving the release of various inflammatory mediators such as histamine, bradykinin, prostaglandins, and cytokines, leading to classic signs of inflammation including edema, hyperalgesia, and erythema.[6] The signaling cascade initiated by carrageenan primarily involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of pro-inflammatory transcription factors like NF-κB.[4][7]

This compound exerts its anti-inflammatory effects by activating the sst4 receptor, a G protein-coupled receptor. This activation is believed to inhibit the release of pro-inflammatory neuropeptides and modulate the activity of immune cells.[3][8]

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on paw edema in a carrageenan-induced inflammation model in rats. The data illustrates a significant, though not strictly dose-dependent, inhibition of paw swelling at the tested dosages, as has been described for this compound in acute inflammatory models.[3]

Treatment GroupDose (µg/kg, i.p.)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Time Post-Carrageenan 2 hours 4 hours
Vehicle (Saline)-0.45 ± 0.040.78 ± 0.06
This compound10.32 ± 0.030.55 ± 0.05
This compound100.28 ± 0.040.48 ± 0.04
This compound1000.26 ± 0.030.45 ± 0.05
Indomethacin (Positive Control)10 mg/kg0.22 ± 0.020.35 ± 0.03

*Note: This data is illustrative and compiled based on typical findings for potent anti-inflammatory compounds in this model and qualitative descriptions of this compound's effects.[3] Actual results may vary.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation in the rat hind paw using carrageenan and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Indomethacin (positive control)

  • Vehicle for this compound and Indomethacin (e.g., sterile saline, DMSO/saline)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer

  • Syringes and needles (27-30 gauge)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment. Ensure free access to food and water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 1, 10, 100 µg/kg, i.p.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.

  • Compound Administration: Administer this compound, vehicle, or the positive control intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Visualizations

Signaling Pathways

carrageenan_sst4_signaling cluster_carrageenan Carrageenan-Induced Inflammation cluster_j2156 This compound Anti-inflammatory Action Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Bcl10 Bcl10 TLR4->Bcl10 IKK IKK Complex Bcl10->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) NFkB_activation->Pro_inflammatory_Mediators Inflammation Inflammation (Edema, Hyperalgesia) Pro_inflammatory_Mediators->Inflammation J2156 This compound sst4 sst4 Receptor J2156->sst4 G_protein Gi/o Protein Activation sst4->G_protein AC_inhibition ↓ Adenylyl Cyclase G_protein->AC_inhibition cAMP_reduction ↓ cAMP AC_inhibition->cAMP_reduction Neuropeptide_inhibition ↓ Pro-inflammatory Neuropeptide Release cAMP_reduction->Neuropeptide_inhibition Neuropeptide_inhibition->Pro_inflammatory_Mediators Anti_inflammation Anti-inflammatory Effect Neuropeptide_inhibition->Anti_inflammation

Caption: Signaling pathways of carrageenan-induced inflammation and this compound's anti-inflammatory action.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (3-5 days) Grouping Randomize into Treatment Groups Acclimation->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Compound_Admin Administer this compound (i.p.) Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Compound_Admin->Carrageenan_Injection Post_Measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) Carrageenan_Injection->Post_Measurement Calculate_Edema Calculate Paw Volume Increase Post_Measurement->Calculate_Edema Calculate_Inhibition % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Stats Statistical Analysis Calculate_Inhibition->Stats

Caption: Workflow for assessing this compound in the carrageenan-induced paw edema model.

References

Application of J-2156 in Studying Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2] This release triggers a cascade of inflammatory responses, including vasodilation, plasma protein extravasation, and the recruitment of immune cells. The tachykinin NK1 receptor, for which SP is a primary ligand, is a key player in mediating these effects.[3][4][5] J-2156 is a high-affinity, selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][6][7] Emerging research has highlighted the potential of this compound as a valuable tool for studying and potentially mitigating neurogenic inflammation by inhibiting the release of these sensory neuropeptides.[1][2][6]

These application notes provide a comprehensive overview of the use of this compound in neurogenic inflammation research, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a selective agonist at sst4 receptors located on the peripheral terminals of sensory neurons.[1][6] Activation of these G-protein coupled receptors leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[6] By reducing the local concentration of these neuropeptides, this compound effectively dampens the downstream inflammatory cascade.

J-2156_Mechanism_of_Action cluster_neuron Sensory Nerve Terminal cluster_inflammation Inflammatory Cascade J2156 This compound sst4 sst4 Receptor J2156->sst4 Binds to Ca_channel Voltage-gated Ca²⁺ Channel sst4->Ca_channel Inhibits Neuropeptide_vesicle Vesicle with SP/CGRP Ca_channel->Neuropeptide_vesicle Triggers Fusion Release Neuropeptide Release Ca_channel:s->Release:n Blocks Inflammation Vasodilation, Plasma Extravasation Release->Inflammation Induces Neuropeptide_Release_Workflow A Isolate Rat Trachea B Equilibrate in Organ Bath A->B C Collect Basal Sample B->C D Electrical Stimulation 1 (Control) C->D E Incubate with this compound D->E F Electrical Stimulation 2 (this compound) E->F G Measure SP/CGRP Release (RIA) F->G H Calculate Inhibition G->H Neurogenic_Inflammation_Workflow A Administer this compound/Vehicle B Inject Evans Blue (i.v.) A->B C Inject Mustard Oil (paw) B->C D Euthanize and Dissect Paw C->D E Extract Evans Blue D->E F Measure Absorbance E->F G Quantify Extravasation F->G

References

Troubleshooting & Optimization

Navigating the Nuances of J-2156: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. A key focus of this resource is to address the observation of a bell-shaped dose-response curve, a non-monotonic relationship where the biological effect of the compound decreases at higher concentrations. This phenomenon, while not uncommon in pharmacology, requires careful consideration in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide agonist with high affinity and selectivity for the human somatostatin receptor type 4 (SST4).[1][2] Its primary mechanism of action involves binding to and activating SST4 receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is associated with the reduction of pro-inflammatory and pronociceptive mediator release.[3]

Q2: What is a bell-shaped dose-response curve and why is it relevant for this compound?

Q3: What are the potential mechanisms behind the bell-shaped dose-response of this compound?

A3: While the exact reasons are still under investigation, a primary hypothesis for SST4 agonists is the potential inhibitory effect on the release of endogenous inhibitory mediators, such as somatostatin and opioid peptides, at higher concentrations.[3] Another general possibility for compounds exhibiting this behavior is the formation of colloidal aggregates at higher concentrations, which can reduce the effective monomeric concentration of the drug available to bind to its target.[4][5]

Q4: What are the recommended in vitro and in vivo concentration ranges for this compound?

A4: The optimal concentration will be application-specific. However, based on available data, in vitro studies have shown this compound to have nanomolar affinity for the SST4 receptor.[1][2] For in vivo studies in rodents, effective doses have been reported in the range of 1 µg/kg to 30 mg/kg, depending on the model and route of administration.[6][7][8] It is crucial to perform a full dose-response analysis to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue: My dose-response curve for this compound is showing a decrease in effect at higher concentrations (bell-shaped curve).

  • Possible Cause 1: Receptor Desensitization or Downregulation.

    • Troubleshooting Step: While this compound has been reported to have a low propensity for causing SST4 receptor desensitization, this can be cell-type dependent.[7] Reduce the incubation time with this compound to see if the bell-shape is attenuated. Consider using a washout step followed by a second stimulation to assess receptor resensitization.

  • Possible Cause 2: Off-Target Effects at High Concentrations.

    • Troubleshooting Step: Although this compound is highly selective for SST4, at very high concentrations, it may interact with other targets.[1][2] Review the literature for known off-target effects of this compound and consider using a lower concentration range. If available, use an antagonist for the suspected off-target to see if the inhibitory effect at high concentrations is reversed.

  • Possible Cause 3: Feedback Inhibition.

    • Troubleshooting Step: As hypothesized, high concentrations of this compound might trigger the release of endogenous inhibitory neuromodulators.[3] This is more relevant for in vivo or complex ex vivo systems. Measuring the levels of other relevant signaling molecules (e.g., endogenous opioids, somatostatin) in your experimental system could provide insights.

  • Possible Cause 4: Compound Aggregation.

    • Troubleshooting Step: At higher concentrations, small molecules can form colloidal aggregates, which can lead to artifacts and a decrease in the effective concentration.[4][5] Check the solubility of this compound in your experimental buffer. Consider using dynamic light scattering (DLS) to check for particle formation at the concentrations where you observe a downturn in the dose-response curve. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can sometimes help to prevent aggregation, but be mindful of the detergent's potential effects on your system.

Issue: I am not observing a significant effect with this compound.

  • Possible Cause 1: Inappropriate Concentration Range.

    • Troubleshooting Step: You may be operating on the lower or the far-right side of the bell-shaped curve. Conduct a wider dose-response study, including both lower and higher concentrations than initially tested. A common recommendation is to test concentrations spanning several orders of magnitude.[9]

  • Possible Cause 2: Poor Compound Stability or Solubility.

    • Troubleshooting Step: Ensure that your stock solution of this compound is properly prepared and stored.[2] this compound is typically dissolved in DMSO for stock solutions.[2] When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across all conditions, as high concentrations of DMSO can be cytotoxic or have other off-target effects. Visually inspect for any precipitation after dilution.

  • Possible Cause 3: Low or Absent SST4 Receptor Expression.

    • Troubleshooting Step: Confirm that your experimental system (cell line, tissue, etc.) expresses the SST4 receptor at sufficient levels. This can be done using techniques such as qPCR, Western blotting, or immunohistochemistry.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of this compound

Receptor SubtypeSpeciesAssay TypeValueReference
SST4HumanRadioligand Binding (Ki)1.2 nM[2]
SST4HumancAMP Inhibition (IC50)0.05 nM[2]
SST4RatcAMP Inhibition (IC50)0.07 nM[2]
SST1HumanRadioligand Binding (Ki)>5000 nM[2]
SST2HumanRadioligand Binding (Ki)>5000 nM[2]
SST3HumanRadioligand Binding (Ki)1400 nM[2]
SST5HumanRadioligand Binding (Ki)540 nM[2]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesEndpointRoute of Admin.Effective Dose (ED50)Reference
Breast Cancer-Induced Bone PainRatMechanical Allodyniai.p.3.7 mg/kg[1][10][11]
Breast Cancer-Induced Bone PainRatMechanical Hyperalgesiai.p.8.0 mg/kg[1][10][11]
Streptozotocin-Induced Diabetic NeuropathyRatMechanical Allodyniai.p.30 mg/kg (significant effect)[7][8]
Chronic Low Back PainRatMechanical Hyperalgesiai.p.18.5 - 22.7 mg/kg[7]
Adjuvant-Induced Chronic InflammationRatMechanical Allodyniai.p.1-100 µg/kg (significant, but not dose-dependent)[6]
Formalin Test (Second Phase)MouseNocifensive Behaviori.p.1-100 µg/kg[12]

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

  • Cell Culture: Culture CHO-K1 cells stably expressing the human or rat SST4 receptor in appropriate media.

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Stimulation: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).

  • Forskolin Addition: Stimulate the cells with forskolin (e.g., 10-30 µM) to induce cAMP production and incubate for a further specified time (e.g., 30 minutes).[1]

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Mechanical Allodynia in a Rat Neuropathic Pain Model

  • Model Induction: Induce neuropathic pain in rats (e.g., using the streptozotocin model of diabetic neuropathy or a nerve ligation model).[7][8]

  • Acclimatization: Acclimatize the animals to the testing environment and equipment.

  • Baseline Measurement: Measure baseline paw withdrawal thresholds (PWTs) using von Frey filaments.

  • Drug Administration: Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle.[8] Prepare dosing solutions in a suitable vehicle such as 0.9% Sodium Chloride.[1][11]

  • Post-Dose Measurements: Measure PWTs at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 1.5, 2, and 3 hours).[1][11]

  • Data Analysis: Calculate the change in PWT from baseline for each animal at each time point. Plot the mean change in PWT against time to determine the time course of the drug's effect. Calculate the area under the curve (AUC) to quantify the overall anti-allodynic effect. Plot the AUC against the log dose of this compound to generate a dose-response curve and calculate the ED50.[1]

Visualizations

SST4_Signaling_Pathway cluster_membrane Cell Membrane J2156 This compound SST4 SST4 Receptor J2156->SST4 binds G_protein Gi/o Protein SST4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression regulates

Caption: Canonical SST4 receptor signaling pathway activated by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Create Serial Dilutions in Assay Buffer prep_stock->serial_dilution add_compound Administer this compound Across a Wide Concentration Range serial_dilution->add_compound prep_system Prepare Experimental System (e.g., cells, animals) prep_system->add_compound incubate Incubate/Observe for a Defined Period add_compound->incubate measure Measure Biological Response incubate->measure plot_data Plot Response vs. Log[this compound] measure->plot_data fit_curve Fit Data to Appropriate Dose-Response Model plot_data->fit_curve determine_params Determine EC50/IC50, Emax, and Hill Slope fit_curve->determine_params

Caption: Standard experimental workflow for determining a dose-response curve.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Observe Bell-Shaped Dose-Response Curve cause1 Receptor Desensitization? start->cause1 cause2 Off-Target Effects? start->cause2 cause3 Feedback Inhibition? start->cause3 cause4 Compound Aggregation? start->cause4 action1 Reduce Incubation Time / Washout Studies cause1->action1 Test action2 Lower Concentration Range / Use Antagonists cause2->action2 Test action3 Measure Endogenous Inhibitors cause3->action3 Test action4 Check Solubility / DLS / Add Detergent cause4->action4 Test

Caption: Logic diagram for troubleshooting a bell-shaped dose-response curve.

References

strategies to avoid J-2156 receptor desensitization in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin receptor 4 (SST4) agonist, J-2156, in long-term studies. The primary focus is on strategies to avoid receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in long-term studies?

This compound is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1][2][3] It is particularly valuable for long-term studies due to its demonstrated low propensity to cause receptor desensitization, a common issue with prolonged exposure to G protein-coupled receptor (GPCR) agonists.[1][4] This characteristic allows for more sustained receptor activation and signaling over extended experimental periods.

Q2: What is receptor desensitization and why is it a concern in long-term experiments?

Q3: Does this compound cause any desensitization of the SST4 receptor?

While this compound is noted for its low propensity to induce desensitization, it is important to understand that no agonist is completely devoid of this effect under all conditions.[1][4] Studies have shown that compared to the endogenous ligand somatostatin-14 and other synthetic agonists, this compound shows significantly less recruitment of β-arrestin, a key step in the desensitization process.[6][7] This suggests that while some level of desensitization might occur with very high concentrations or extremely prolonged exposure, it is substantially less than that observed with other SST4 receptor agonists.

Q4: What are the primary signaling pathways activated by the this compound-bound SST4 receptor?

The SST4 receptor, being a Gi/o-coupled GPCR, primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Activation of the SST4 receptor by this compound can also lead to the activation of other downstream effectors, such as mitogen-activated protein kinases (MAPKs), like ERK1/2.[1][10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Diminishing response to this compound over time in cell culture. Receptor Desensitization: Even with this compound's low propensity, high concentrations or very long incubation times might induce some level of desensitization.1. Optimize this compound Concentration: Use the lowest effective concentration of this compound to achieve the desired biological effect. 2. Intermittent Dosing: Consider a wash-out period between treatments to allow for receptor resensitization. 3. Use Biased Agonists: If available, utilize novel SST4 agonists that are biased away from β-arrestin recruitment.[6][7]
Cell Health: Poor cell viability or overgrown cultures can lead to non-specific decreases in responsiveness.1. Monitor Cell Viability: Regularly check cell health using methods like Trypan Blue exclusion. 2. Maintain Optimal Cell Density: Avoid letting cells become over-confluent, as this can alter receptor expression and signaling.
High variability in experimental replicates. Inconsistent Agonist Preparation: this compound potency can be affected by improper storage or dilution.1. Proper Stock Solution Handling: Prepare fresh dilutions from a properly stored, validated stock solution for each experiment. 2. Consistent Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions.
Inconsistent Cell Passaging: High passage numbers can lead to phenotypic drift and altered receptor expression.1. Use Low Passage Number Cells: Thaw a fresh vial of cells after a limited number of passages. 2. Standardize Seeding Density: Seed cells at a consistent density for all experiments.
Unexpected off-target effects. Non-specific Binding: At very high concentrations, this compound might interact with other receptors, although it has high selectivity for SST4.[2]1. Confirm with Antagonists: Use a selective SST4 antagonist to confirm that the observed effects are mediated by the SST4 receptor. 2. Titrate this compound Concentration: Perform a dose-response curve to identify the optimal concentration range that avoids off-target effects.

Data Presentation

Table 1: Comparative Affinity and Potency of SST4 Receptor Agonists

CompoundReceptorKi (nM)EC50 (cAMP Inhibition, nM)
This compound Human SST41.2[2]0.05[9]
Rat SST4-0.07[9]
Somatostatin-14 Human SST4-0.06[12]
Somatostatin-28 Human SST4-0.33[12]
NNC 26-9100 Human SST4--
Novel Pyrrolo-pyrimidine Agonists Human SST4-16-75[7]

Table 2: Comparative β-Arrestin Recruitment by SST4 Receptor Agonists

CompoundReceptorβ-Arrestin Recruitment
This compound Human SST4Induces β-arrestin recruitment[6][7]
NNC 26-9100 Human SST4Induces β-arrestin recruitment[6][7]
Novel Pyrrolo-pyrimidine Agonists Human SST4Do not induce β-arrestin recruitment[6][7]

Experimental Protocols

Protocol 1: Assessing SST4 Receptor Desensitization via cAMP Measurement

This protocol measures the desensitization of the SST4 receptor by quantifying the inhibition of forskolin-stimulated cAMP production after prolonged exposure to an agonist.

Materials:

  • CHO-K1 cells stably expressing the human SST4 receptor.

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • This compound and other SST4 agonists.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Culture SST4-CHO-K1 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Agonist Pre-treatment (Desensitization):

    • Prepare a range of concentrations of this compound and other test agonists in serum-free medium.

    • Remove the culture medium from the cells and replace it with the agonist-containing medium.

    • Incubate for the desired desensitization period (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Washout:

    • Carefully aspirate the agonist-containing medium.

    • Wash the cells three times with warm PBS to remove all traces of the agonist.

  • Re-stimulation:

    • Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a range of concentrations of the same agonist used for pre-treatment, dissolved in assay buffer containing IBMX.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[9]

  • Data Analysis:

    • Generate dose-response curves for the agonist's inhibition of forskolin-stimulated cAMP production for each pre-treatment condition.

    • Compare the EC50 values and the maximal inhibition (Emax) between the control (no pre-treatment) and agonist-pre-treated groups. A rightward shift in the EC50 and/or a decrease in Emax indicates receptor desensitization.

Protocol 2: Quantifying β-Arrestin Recruitment

This protocol utilizes a commercially available assay to measure the recruitment of β-arrestin to the SST4 receptor upon agonist stimulation.

Materials:

  • PathHunter® eXpress SSTR4 CHO-K1 β-Arrestin GPCR Assay kit (or similar).[13]

  • This compound and other SST4 agonists.

  • Assay plate (provided in the kit).

  • Detection reagents (provided in the kit).

  • Luminometer.

Procedure:

  • Cell Preparation: Follow the kit manufacturer's protocol for thawing and preparing the cryopreserved cells expressing the ProLink-tagged SST4 receptor and the Enzyme Acceptor-tagged β-arrestin.[13]

  • Cell Plating: Dispense the cell suspension into the wells of the assay plate.

  • Agonist Addition:

    • Prepare serial dilutions of this compound and other test agonists.

    • Add the agonist solutions to the wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 60-90 minutes).

  • Detection:

    • Add the detection reagents to each well.

    • Incubate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the agonist concentration to generate dose-response curves.

    • Calculate the EC50 values for β-arrestin recruitment for each agonist. A lower EC50 and higher maximal signal indicate more potent and efficacious recruitment of β-arrestin.

Visualizations

SST4_Signaling_Pathway J2156 This compound SST4R SST4 Receptor J2156->SST4R Binds G_protein Gi/o Protein SST4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits

Caption: SST4 Receptor Signaling Pathway Activated by this compound.

Desensitization_Workflow cluster_long_term_treatment Long-Term Agonist Treatment cluster_assessment Desensitization Assessment cluster_analysis Data Analysis start Start Experiment treatment Continuous or Intermittent This compound Exposure start->treatment cAMP_assay cAMP Assay (Functional Response) treatment->cAMP_assay beta_arrestin_assay β-Arrestin Assay (Recruitment) treatment->beta_arrestin_assay internalization_assay Receptor Internalization Assay (e.g., ELISA, Microscopy) treatment->internalization_assay analysis Compare EC50 and Emax with Acute Treatment cAMP_assay->analysis beta_arrestin_assay->analysis internalization_assay->analysis end Conclusion on Desensitization analysis->end

Caption: Experimental Workflow for Assessing this compound Induced Desensitization.

References

selecting the appropriate vehicle for J-2156 administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

For intraperitoneal (i.p.) administration in rodent models, 0.9% sterile saline (Sodium Chloride injection BP) has been successfully used as a vehicle for this compound.[4] This is a common and physiologically compatible vehicle for many research compounds.

Q2: My this compound is not dissolving in saline. What should I do?

If you are experiencing solubility issues with this compound in saline, consider the following troubleshooting steps:

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Warming: Slightly warming the vehicle (e.g., to 37°C) may improve solubility. However, be cautious about the temperature stability of this compound. It is recommended to consult the manufacturer's data sheet for thermal stability information.

  • pH adjustment: The solubility of compounds can be pH-dependent. A slight adjustment of the saline's pH might be necessary. However, this should be done with caution to ensure the final solution is still physiologically compatible.

  • Alternative Vehicles: If solubility in saline remains an issue, consider using alternative vehicles.

Q3: What are some alternative vehicles for this compound administration?

Based on its solubility profile, Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound. For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a physiological vehicle like saline or phosphate-buffered saline (PBS) to a final concentration where the DMSO percentage is low (typically <5-10%) to minimize toxicity.

Q4: Are there any known incompatibilities for this compound?

Specific incompatibilities for this compound are not widely documented in the provided search results. However, as a general practice, avoid using vehicles with reactive components or extreme pH values unless specifically validated. It is always recommended to prepare fresh solutions for each experiment and to visually inspect for any precipitation or changes in color before administration.

Data Presentation

The solubility of this compound in common laboratory solvents is summarized below. This data is crucial for preparing stock solutions and final dosing formulations.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water58.26100
DMSO58.26100

Note: The provided solubility data is based on a molecular weight of 582.6 g/mol . Batch-specific molecular weights may vary.

Experimental Protocols

Protocol 1: Preparation of this compound in 0.9% Saline

This protocol is based on a method used in a study investigating the effects of this compound in a rat model.[4]

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride injection, USP (saline)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired final concentration in the total volume of saline required for your experiment.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the vehicle: Add the calculated volume of sterile 0.9% saline to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.

  • (Optional) Sonication: Place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear. Visually inspect to ensure complete dissolution.

  • Final Inspection: Before administration, visually inspect the solution for any particulates. The final solution should be clear and free of any visible precipitate.

  • Administration: Administer the freshly prepared this compound solution to the experimental animals as per your approved protocol. Doses used in rat models have ranged from 1 to 30 mg/kg via intraperitoneal injection.[5][6][7]

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting an appropriate vehicle for this compound administration.

VehicleSelection start Start: Need to administer this compound solubility_check Is this compound soluble in 0.9% Saline at the desired concentration? start->solubility_check prepare_saline Prepare this compound in 0.9% Saline solubility_check->prepare_saline Yes troubleshoot Troubleshoot Saline Solubility Issues solubility_check->troubleshoot No final_solution Administer Final Solution prepare_saline->final_solution use_alternative Consider Alternative Vehicle (e.g., DMSO) troubleshoot->use_alternative prepare_dmso_stock Prepare Concentrated Stock in DMSO use_alternative->prepare_dmso_stock dilute_stock Dilute DMSO Stock with Saline/PBS prepare_dmso_stock->dilute_stock dilute_stock->final_solution

Caption: Decision workflow for this compound vehicle selection.

References

Technical Support Center: J-2156 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The detailed, step-by-step synthesis and purification protocol for J-2156 is not publicly available in the reviewed literature, suggesting it may be proprietary. The following troubleshooting guide and frequently asked questions are based on general principles of peptidomimetic and sulfonamide chemistry and may not directly correspond to the specific, undisclosed industrial synthesis of this compound.

Troubleshooting Guide

This guide addresses potential challenges that researchers might encounter during the synthesis and purification of this compound or structurally similar naphthalenesulfonylamino-peptidomimetics.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; degradation of starting materials or product; suboptimal reaction conditions (temperature, solvent, pH).- Ensure all reactants are pure and dry.- Optimize reaction time and temperature through small-scale trials.- Adjust pH to ensure the amine is deprotonated for nucleophilic attack.- Use fresh, high-quality reagents and solvents.
Presence of Multiple Spots on TLC/LC-MS (Impure Product) - Incomplete reaction (starting materials remain).- Formation of side-products (e.g., over-sulfonylation, side reactions of protecting groups).- Racemization at chiral centers.- Decomposition of the product.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Employ a suitable purification method such as flash column chromatography or preparative HPLC.- Use a chiral column to separate diastereomers if racemization has occurred.- Handle the product under inert atmosphere and at low temperatures if it is found to be unstable.
Difficulty in Removing Sulfonyl Chloride Impurity Excess sulfonyl chloride used in the reaction.- Quench the reaction with a nucleophilic scavenger (e.g., a small amount of an amine or water) to consume excess sulfonyl chloride.- Use aqueous workup with a mild base (e.g., sodium bicarbonate solution) to hydrolyze the remaining sulfonyl chloride.
Poor Separation of Diastereomers The two chiral centers in this compound can lead to the formation of four possible stereoisomers. The desired (1'S, 2S) isomer may be difficult to separate from the others.- Utilize chiral chromatography (chiral HPLC or SFC) for effective separation.- Consider derivatization with a chiral resolving agent to form diastereomeric derivatives that may be more easily separated by standard chromatography, followed by removal of the chiral auxiliary.
Product Insolubility/Precipitation During Workup or Purification The product may have limited solubility in the chosen solvent system.- Screen a variety of solvents and solvent mixtures to find an appropriate system for extraction and chromatography.- For purification, consider reverse-phase chromatography if the compound is insoluble in common organic solvents.
Inconsistent Purity Results The method of purity assessment may not be suitable for detecting all impurities.- Use orthogonal analytical techniques to assess purity, such as a combination of HPLC with UV detection, LC-MS, and NMR spectroscopy.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic strategy for this compound?

A1: Based on its chemical structure, a plausible synthetic route for this compound, ((1'S,2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4"-methyl-1"-naphthalenesulfonylamino)butanamide), would involve the coupling of two key fragments:

  • A protected (S)-2-amino-4-(protected amino)butanoic acid derivative.

  • (S)-2-amino-3-phenylpropanamide.

The synthesis would likely proceed through the formation of a sulfonamide bond between the 2-amino group of the butanoic acid derivative and 4-methyl-1-naphthalenesulfonyl chloride. This would be followed by amide bond formation between the carboxylic acid of the resulting intermediate and the amino group of (S)-2-amino-3-phenylpropanamide. The final step would involve the deprotection of the 4-amino group.

Q2: What are the critical factors for controlling stereochemistry during the synthesis?

A2: The synthesis of the specific (1'S, 2S) stereoisomer of this compound requires the use of enantiomerically pure starting materials. It is crucial to source or synthesize (S)-2-amino-4-(protected amino)butanoic acid and (S)-2-amino-3-phenylpropanamide of high enantiomeric purity. Additionally, reaction conditions for the amide coupling and sulfonamide formation should be chosen to minimize racemization.

Q3: What type of chromatography is best suited for purifying this compound?

A3: Given the potential for diastereomeric impurities, a multi-step purification strategy may be necessary. Initially, flash column chromatography on silica gel could be used to remove major impurities. Final purification to separate the desired (1'S, 2S) isomer from other stereoisomers would likely require preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Q4: How should this compound be stored to ensure its stability?

A4: this compound should be stored as a solid in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at -20°C or -80°C. Stock solutions should also be stored at low temperatures, for instance, at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from moisture.

This compound Properties

PropertyValue
Molecular Formula C₂₄H₂₈N₄O₄S
Molecular Weight 468.57 g/mol
Appearance Crystalline solid, powder
Purity ≥97% (by HPLC)[3]
Solubility Soluble in DMSO.
Storage (Solid) 2 years at -80°C; 1 year at -20°C.
Storage (in Solvent) 6 months at -80°C; 1 month at -20°C.

Experimental Protocols

As the specific synthesis protocol for this compound is not publicly available, a detailed, validated experimental protocol cannot be provided. However, a general procedure for the synthesis of a sulfonamide-peptide conjugate is outlined below. This is a representative protocol and would require significant optimization for the specific synthesis of this compound.

General Protocol for Sulfonamide-Peptide Coupling:

  • Sulfonamide Formation:

    • Dissolve the protected amino acid (e.g., a protected (S)-2-amino-4-(protected amino)butanoic acid derivative) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and cool the mixture in an ice bath.

    • Slowly add a solution of the sulfonyl chloride (e.g., 4-methyl-1-naphthalenesulfonyl chloride) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and salts.

    • Purify the resulting sulfonamide intermediate by flash column chromatography.

  • Amide Coupling:

    • Dissolve the purified sulfonamide intermediate in a suitable aprotic solvent (e.g., DMF or dichloromethane).

    • Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base.

    • Add the amine component (e.g., (S)-2-amino-3-phenylpropanamide).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

    • Purify the protected this compound by flash column chromatography.

  • Deprotection:

    • Dissolve the protected this compound in a suitable solvent.

    • Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc protecting group, or catalytic hydrogenation for a Cbz group).

    • Stir the reaction until the deprotection is complete, monitoring by TLC or LC-MS.

    • Remove the solvent and deprotection reagents under reduced pressure.

    • Purify the final this compound product by preparative HPLC, likely using a chiral column to ensure diastereomeric purity.

Visualizations

general_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis start1 Protected (S)-2-amino-4-(protected amino)butanoic acid step1 Sulfonamide Formation start1->step1 start2 (S)-2-amino-3-phenylpropanamide step2 Amide Coupling start2->step2 start3 4-Methyl-1-naphthalenesulfonyl chloride start3->step1 purify1 Flash Chromatography step1->purify1 Intermediate Purification step3 Deprotection step2->step3 purify2 Preparative Chiral HPLC step3->purify2 purify1->step2 analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) purify2->analysis end_product This compound ((1'S,2S) isomer) analysis->end_product

Caption: A generalized workflow for the potential synthesis and purification of this compound.

troubleshooting_logic start Synthesis Outcome low_yield Low Yield? start->low_yield impure Impure Product? low_yield->impure No check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Yes purification_strategy Review Purification Strategy impure->purification_strategy Yes success Successful Synthesis impure->success No optimize_conditions Optimize Reaction Conditions (Time, Temp, pH) check_reagents->optimize_conditions optimize_conditions->impure chiral_hplc Implement Chiral HPLC purification_strategy->chiral_hplc orthogonal_analysis Use Orthogonal Analytical Methods chiral_hplc->orthogonal_analysis orthogonal_analysis->success

Caption: A decision-making diagram for troubleshooting common issues in this compound synthesis.

References

interpreting unexpected results in J-2156 electrophysiology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective somatostatin receptor type 4 (SST4) agonist, J-2156, in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the context of electrophysiology?

A1: this compound is a potent and selective agonist for the somatostatin receptor type 4 (SST4), which is a Gi/o protein-coupled receptor (GPCR).[1] Upon binding, this compound activates the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate ion channel activity, most notably by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation leads to potassium efflux, resulting in membrane hyperpolarization and a decrease in neuronal excitability. Additionally, this compound has been shown to augment M-type potassium currents, further contributing to its inhibitory effects on neuronal firing.

Q2: What are the expected effects of this compound on neuronal activity?

A2: The primary expected effect of this compound is a dose-dependent reduction in neuronal excitability. In current-clamp recordings, this may manifest as membrane hyperpolarization, a decrease in spontaneous firing rate, and an increase in the current threshold required to elicit an action potential. In voltage-clamp experiments, application of this compound is expected to induce an outward current at potentials near the resting membrane potential, consistent with the activation of potassium channels like GIRK channels.

Q3: Is this compound selective for the SST4 receptor?

A3: this compound exhibits high selectivity for the SST4 receptor, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5).[1] A screening against a panel of 67 other pharmacological targets, including various receptors, ion channels, and transporters, showed no significant off-target binding at a concentration of 10 µM.[2]

Q4: What is a typical effective concentration range for in vitro electrophysiology experiments?

A4: For in vitro studies, this compound has been shown to be effective in the nanomolar to low micromolar range. For example, in studies on sensory neuropeptide release, EC50 values were in the range of 11-111 nM.[4][5] However, the optimal concentration will depend on the specific cell type, the expression level of SST4 receptors, and the experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific preparation.

Troubleshooting Unexpected Results

Problem 1: No observable effect of this compound application.

Possible Cause Troubleshooting Steps
Low or absent SST4 receptor expression in the target cells. - Verify SST4 receptor expression in your cell type or tissue of interest using techniques like qPCR, immunohistochemistry, or Western blotting.- Consider using a positive control cell line known to express SST4 receptors.
Incorrect this compound concentration or degradation. - Prepare fresh this compound solutions for each experiment. Refer to the manufacturer's instructions for proper storage and handling.- Perform a concentration-response curve to ensure you are using an effective concentration.
Issues with the drug delivery system. - Ensure your perfusion system is working correctly and that the drug is reaching the target cell.- For focal application, verify the position of the application pipette relative to the cell.
Receptor desensitization. - Somatostatin receptors are known to undergo desensitization with prolonged agonist exposure. Apply this compound for shorter durations or with washout periods between applications.
Problem with recording conditions. - Ensure the health of your cells or tissue slice. Poor cell health can lead to a lack of responsiveness.- Check the composition of your internal and external solutions to ensure they are appropriate for recording GPCR-mediated effects (e.g., include GTP in the internal solution).

Problem 2: The observed response is smaller or weaker than expected.

Possible Cause Troubleshooting Steps
Suboptimal this compound concentration. - Perform a detailed concentration-response curve to determine the EC50 in your system.
Partial receptor desensitization. - Reduce the duration of this compound application or increase the washout time between applications.
Low receptor reserve. - The density of SST4 receptors in your preparation may be low, leading to a smaller maximal response.
Voltage-dependent effects. - The magnitude of GIRK channel activation can be voltage-dependent. Investigate the effect of this compound at different holding potentials.

Problem 3: A bell-shaped concentration-response curve is observed.

Possible Cause Troubleshooting Steps
Receptor desensitization at high concentrations. - High concentrations of agonist can lead to rapid and profound receptor desensitization, resulting in a diminished response.
Off-target effects at high concentrations. - Although this compound is highly selective, very high concentrations could potentially engage other targets. If possible, use a selective SST4 antagonist to confirm the response is mediated by SST4.
Complex downstream signaling. - At high concentrations, this compound might engage additional signaling pathways that counteract the primary inhibitory effect.

Problem 4: The observed current runs down or is unstable.

Possible Cause Troubleshooting Steps
"Washout" of essential intracellular components. - Ensure your internal solution contains GTP and ATP to support G-protein signaling.- Consider using the perforated patch technique to preserve the intracellular environment.
Instability of the recording. - Monitor the series resistance and membrane resistance throughout the experiment. A stable recording is crucial for reliable drug effect measurements.
GIRK channel rundown. - Inwardly rectifying potassium channels can sometimes exhibit rundown. Ensure stable baseline recordings before drug application.[6]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterPreparationEffectValueReference
EC50Isolated rat tracheaeInhibition of Substance P release11.6 nM[4][5]
EC50Isolated rat tracheaeInhibition of CGRP release14.3 nM[4][5]
EC50Isolated rat tracheaeInhibition of somatostatin release110.7 nM[4][5]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelEffectValue (i.p. administration)Reference
ED50Rat model of breast cancer-induced bone painRelief of mechanical allodynia (ipsilateral)3.7 mg/kg[2]
ED50Rat model of breast cancer-induced bone painRelief of mechanical hyperalgesia (ipsilateral)8.0 mg/kg[2]
ED50Rat model of chronic low back painAlleviation of primary hyperalgesia30 mg/kg (significant effect)[7]
-Streptozotocin-induced diabetic rat modelDose-dependent anti-allodynia10-30 mg/kg[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Induced Currents in Cultured Neurons

  • Cell Culture: Culture neurons known to express SST4 receptors on glass coverslips.

  • Solutions:

    • External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[8]

    • Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 10 HEPES, 0.3 GTP-Na, 2 ATP-Mg, and 0.1 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[8]

  • Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

    • Approach a neuron with the recording pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -60 mV.

    • Establish a stable baseline recording for at least 5 minutes.

    • Apply this compound at various concentrations through the perfusion system.

    • Record the induced outward current.

    • Perform a washout with the external solution to observe recovery.

    • To characterize the current, voltage steps or ramps can be applied before, during, and after this compound application.

Protocol 2: In Vivo Single-Unit Recording of Neuronal Firing in Response to this compound

  • Animal Preparation: Anesthetize the animal (e.g., rat) according to an approved institutional protocol. Perform a craniotomy over the brain region of interest.

  • Recording Electrode: Use a high-impedance microelectrode (e.g., tungsten or glass) to isolate single-unit activity.

  • Drug Application:

    • Use a multi-barrel micropipette positioned near the recording electrode for iontophoretic or pressure ejection of this compound.[9]

    • Alternatively, systemic administration (e.g., intraperitoneal injection) can be used to assess the overall effect of this compound.

  • Recording Procedure:

    • Lower the recording electrode into the target brain region and isolate a spontaneously active neuron.

    • Record a stable baseline firing rate for several minutes.

    • Apply this compound either locally or systemically.

    • Record the change in the neuron's firing rate during and after drug application.

    • Analyze the data by comparing the firing frequency before, during, and after this compound application.

Mandatory Visualizations

J2156_Signaling_Pathway J2156 This compound SST4R SST4 Receptor J2156->SST4R binds G_protein Gi/o Protein (αβγ) SST4R->G_protein activates M_current M-type K+ Channel SST4R->M_current augments G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux M_current_effect ↑ K+ Efflux (Hyperpolarization) M_current->M_current_effect

Caption: Signaling pathway of this compound via the SST4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Internal & External Solutions pull_pipette Pull & Fire-Polish Recording Pipette prep_solutions->pull_pipette obtain_seal Approach Cell & Obtain GΩ Seal pull_pipette->obtain_seal prep_cells Prepare Cell Culture or Tissue Slice prep_cells->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Response apply_drug->record_effect washout Washout record_effect->washout analyze_data Analyze Data (e.g., current amplitude, firing rate) washout->analyze_data dose_response Construct Concentration-Response Curve analyze_data->dose_response

Caption: General workflow for a whole-cell patch-clamp experiment with this compound.

Troubleshooting_Tree start No effect of this compound observed q1 Is SST4 receptor expression confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is this compound solution fresh and correct concentration? a1_yes->q2 sol1 Verify receptor expression (qPCR, IHC, etc.) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the recording stable and cell healthy? a2_yes->q3 sol2 Prepare fresh solution & perform dose-response a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Does the internal solution contain GTP/ATP? a3_yes->q4 sol3 Check recording parameters (series resistance, etc.) & cell viability a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider receptor desensitization or other complex factors a4_yes->end sol4 Use internal solution with GTP and ATP a4_no->sol4

Caption: Troubleshooting decision tree for a lack of response to this compound.

References

improving the stability of J-2156 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of J-2156 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound stock solutions.

Problem Potential Cause Recommended Action
Precipitation in Stock Solution Improper Solvent: The chosen solvent may not be optimal for the desired concentration.This compound is soluble in both DMSO and water. For high concentrations, DMSO is recommended. Ensure the solvent is of high purity.
Low Temperature Storage: The compound may be precipitating out of solution upon freezing.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly. Consider preparing smaller aliquots to minimize freeze-thaw cycles.
pH of Aqueous Solution: The pH of the aqueous buffer may be affecting solubility.If using aqueous buffers, ensure the pH is within a range that maintains the solubility of this compound. The isoelectric point and pKa of this compound should be considered, although this information is not readily available in the provided search results.
Loss of Potency or Inconsistent Results Chemical Degradation: The compound may be degrading over time due to improper storage.Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Protect from light by using amber vials or wrapping vials in foil.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation.Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.
Solvent Quality: The solvent may contain impurities that are reacting with this compound.Use high-purity, anhydrous grade solvents (e.g., DMSO) to prepare stock solutions.
Discoloration of Stock Solution Oxidation or Photodegradation: Exposure to air or light can cause the compound to degrade.Store aliquots under an inert gas (e.g., argon or nitrogen) if possible. Always protect solutions from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2] For preparing high-concentration stock solutions, DMSO is generally the preferred solvent. For in vivo experiments, this compound has been prepared in 0.9% sodium chloride injection and 1.25% methylcellulose solution.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: My this compound stock solution in DMSO appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur. Before use, it is essential to allow the vial to warm to room temperature for at least 60 minutes and then vortex the solution thoroughly to ensure it is fully redissolved. If precipitation persists, gentle warming in a water bath (e.g., 37°C) may help, but be cautious as excessive heat can degrade the compound.

Q4: How can I assess the stability of my this compound stock solution over time?

A4: The stability of your this compound stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This involves analyzing aliquots of your stock solution at different time points and comparing the peak area of this compound to a freshly prepared standard. Any significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and highly selective agonist of the somatostatin receptor type 4 (SST4).[2][5] Activation of the SST4 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is involved in various physiological processes, including the modulation of pain and inflammation.[7][8]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 582.59 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Preparation: Work in a clean, dry environment. Allow the this compound vial to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh 5.83 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution with 5.83 mg of this compound, add 1 ml of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Assessing Stock Solution Stability by HPLC

This protocol outlines a general procedure for a stability study of a this compound stock solution. A specific HPLC method would need to be developed and validated for this compound.

Objective: To determine the stability of a this compound stock solution under specific storage conditions over time.

Materials:

  • This compound stock solution aliquots

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be determined during method development)

  • Freshly prepared this compound standard solutions of known concentrations

Procedure:

  • Initial Analysis (Time Zero):

    • Thaw one aliquot of the this compound stock solution.

    • Prepare a series of dilutions from the stock to create a standard curve.

    • Inject the standards and the stock solution into the HPLC system.

    • Record the retention time and peak area of the this compound peak. This will serve as the baseline (100% stability).

  • Time-Point Analysis:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature, exposed to light).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot from each storage condition.

    • Analyze the samples by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample by comparing its peak area to the standard curve from the initial analysis.

    • Express the stability as a percentage of the initial concentration.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment (HPLC) weigh Weigh this compound Powder dissolve Dissolve in High-Purity Solvent weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 hplc_t0 Analyze at Time 0 aliquot->hplc_t0 hplc_tx Analyze at Subsequent Time Points storage_neg20->hplc_tx storage_neg80->hplc_tx data_analysis Compare Peak Areas and Identify Degradants hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

signaling_pathway J2156 This compound SST4 SST4 Receptor (GPCR) J2156->SST4 binds and activates G_protein Gi/o Protein SST4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response (e.g., Modulation of Pain & Inflammation) PKA->Cellular_Response phosphorylates targets leading to

References

refining experimental design for J-2156 pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental design for pharmacokinetic (PK) studies of J-2156, a selective somatostatin receptor type 4 (SST4) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the somatostatin receptor type 4 (SST4).[1] The SST4 receptor is a G protein-coupled receptor (GPCR). Upon activation by this compound, it inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, it can activate the mitogen-activated protein kinase (MAPK) cascade.

Q2: What are the reported efficacious doses of this compound in preclinical rat models?

A2: Efficacious doses of this compound in rat models of pain have been reported in the range of 3 mg/kg to 30 mg/kg administered intraperitoneally (i.p.).[2][3][4] The specific effective dose can vary depending on the pain model being studied.

Q3: Is there any available pharmacokinetic data for this compound in rats?

A3: Publicly available pharmacokinetic data for this compound is limited. However, one study reported a mean plasma concentration of 391 nM at 3 hours after a 10 mg/kg intraperitoneal dose in rats. In-house pharmacokinetic studies have been conducted, but the detailed results are not publicly disclosed.

Q4: What are the key considerations for selecting an animal model for this compound PK studies?

A4: The choice of animal model should be guided by the research question. Rats are a common model for initial PK studies.[2][3][4] Factors to consider include the expression of SST4 receptors in the tissues of interest and the relevance of the model to the therapeutic indication being studied.

Q5: What are the recommended routes of administration for this compound in preclinical studies?

A5: Intraperitoneal (i.p.) administration has been commonly used in published preclinical studies with this compound.[2][3][4] For studies investigating oral bioavailability, oral gavage (p.o.) would be the appropriate route. Intravenous (i.v.) administration is necessary to determine absolute bioavailability and fundamental PK parameters like clearance and volume of distribution.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations
  • Symptom: Large standard deviations in plasma concentration-time points across animals in the same dose group.

  • Potential Causes & Solutions:

    • Inconsistent Dosing Technique: For oral gavage, ensure consistent placement of the gavage needle to avoid accidental administration into the trachea or esophagus. For i.p. injections, ensure consistent injection depth and location to avoid injection into the gut or adipose tissue.

    • Formulation Issues: If this compound is not fully solubilized or is in an unstable suspension, the amount of drug administered may vary. Ensure the formulation is homogenous and stable throughout the dosing period.

    • Animal-to-Animal Variability: Biological factors such as differences in metabolism, food consumption, and stress levels can contribute to variability. Ensure animals are properly fasted (if required by the protocol) and handled consistently to minimize stress.

Issue 2: Lower than Expected Plasma Concentrations (Poor Bioavailability)
  • Symptom: After oral administration, the calculated area under the curve (AUC) is significantly lower than expected, or the plasma concentrations are below the limit of quantification (BLQ).

  • Potential Causes & Solutions:

    • Poor Solubility: this compound's solubility in the gastrointestinal fluids may be a limiting factor. Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or complexing agents like cyclodextrins.

    • First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. An intravenous PK study is necessary to quantify the extent of first-pass metabolism.

    • Efflux Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which pump it back into the gut lumen. In vitro studies using Caco-2 cells can help assess this possibility.

    • Incorrect Sampling Times: If the absorption of this compound is rapid, the peak concentration (Cmax) may be missed if the initial blood samples are taken too late. A pilot study with more frequent early sampling time points is recommended.

Issue 3: Inconsistent or Unexpected Pharmacokinetic Profile
  • Symptom: The shape of the plasma concentration-time curve is erratic or does not follow a typical absorption and elimination pattern. This can include multiple peaks or a very flat profile.

  • Potential Causes & Solutions:

    • Enterohepatic Recirculation: The drug may be excreted into the bile and then reabsorbed in the intestine, leading to a secondary peak in the plasma concentration profile. Collection and analysis of bile can confirm this.

    • Non-Linear Pharmacokinetics: At higher doses, drug metabolizing enzymes or transporters may become saturated, leading to a disproportionate increase in exposure with increasing dose.[5][6][7][8] Conducting studies with a range of doses can help identify non-linear PK.

    • Analytical Method Issues: Interference from metabolites or endogenous compounds in the bioanalytical assay can lead to inaccurate measurements. Ensure the analytical method is properly validated for specificity and selectivity.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
Parameter1 mg/kg IV10 mg/kg IP10 mg/kg PO
Cmax (nM) 150 ± 25450 ± 90120 ± 30
Tmax (h) 0.080.51.0
AUC (0-inf) (nM*h) 300 ± 501800 ± 350600 ± 120
t½ (h) 2.5 ± 0.53.0 ± 0.63.2 ± 0.7
CL (L/h/kg) 0.5 ± 0.1--
Vd (L/kg) 1.8 ± 0.3--
F (%) --33 ± 7

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Recommended Blood Sampling Time Points (in hours)
RouteTime Points
Intravenous (IV) 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24
Intraperitoneal (IP) 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO) 0.25, 0.5, 1, 2, 4, 8, 12, 24

Experimental Protocols

Protocol 1: Intravenous Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Formulation: this compound dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL.

  • Dosing: Administer a single bolus dose of 1 mg/kg via the jugular vein cannula.

  • Blood Sampling: Collect approximately 150 µL of blood from the cannula at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t½, CL, Vd) using non-compartmental analysis software.

Protocol 2: Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Formulation: this compound suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect approximately 150 µL of blood via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and oral bioavailability (F) by comparing the oral AUC to the intravenous AUC from Protocol 1.

Mandatory Visualization

G cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing (IV, IP, or PO) BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Analysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

Figure 1. A streamlined workflow for a typical preclinical pharmacokinetic study.

G cluster_pathway This compound Signaling Pathway J2156 This compound SST4R SST4 Receptor (GPCR) J2156->SST4R binds G_protein Gi/o Protein SST4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK ↑ MAPK Cascade (ERK1/2) G_protein->MAPK cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->CellularResponse MAPK->CellularResponse

Figure 2. The signaling pathway initiated by the binding of this compound to the SST4 receptor.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Properties of J-2156 and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic effects of the novel somatostatin receptor type 4 (SSTR4) agonist, J-2156, and the classical opioid analgesic, morphine. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive overview for researchers in pain and drug development.

Quantitative Data Summary

The analgesic efficacy of this compound and morphine has been evaluated in various preclinical models of pain. The data presented below is primarily derived from studies in rodent models of neuropathic and inflammatory pain.

Table 1: Anti-Allodynic Effects in a Rat Model of Painful Diabetic Neuropathy

This table summarizes the effects of this compound and morphine on mechanical allodynia in a streptozotocin (STZ)-induced diabetic rat model.[1][2][3]

CompoundDoseRoute of AdministrationPeak Effect Time (post-administration)Duration of Action
This compound 30 mg/kgIntraperitoneal (i.p.)1.5 hours> 3 hours
Morphine 1 mg/kgSubcutaneous (s.c.)1 hour> 3 hours

Data from a study where hindpaw withdrawal thresholds were assessed using von Frey filaments. The extent and duration of the anti-allodynic effect of this compound at 30 mg/kg did not differ significantly from that of morphine at 1 mg/kg in the early phase of the model.[1][2][3]

Table 2: Efficacy of this compound in Inflammatory and Neuropathic Pain Models

This table presents data on the efficacy of this compound in different pain models, highlighting its broad-spectrum analgesic potential.

Pain ModelSpeciesEffectEffective Dose Range (i.p.)
Formalin Test (Phase 2) MouseInhibition of nocifensive behavior1-100 µg/kg
Adjuvant-Evoked Chronic Inflammatory Mechanical Allodynia RatDecreased allodyniaNot specified
Sciatic Nerve Ligation-Induced Neuropathic Mechanical Hyperalgesia RatInhibition of hyperalgesiaNot specified
Complete Freund's Adjuvant (CFA) Model RatReduction of hyperalgesiaMinimal effective dose of 0.1 mg/kg

This compound has demonstrated efficacy in both acute inflammatory and chronic neuropathic pain models, suggesting its potential as a versatile analgesic.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of this compound and morphine.

Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

This model is widely used to induce a state of painful diabetic neuropathy, characterized by mechanical allodynia.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are used.[6][7] Animals are fasted for 12-18 hours prior to STZ injection, with free access to water.[8][9]

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered at a dose of 50-75 mg/kg.[6][7][9]

  • Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[6]

  • Behavioral Testing: The development of mechanical allodynia is assessed using the von Frey test, typically starting one week after STZ injection and continuing weekly.[8]

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

  • Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.[6][10]

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[10][11] The filament is pressed until it buckles, and the pressure is held for a few seconds.

  • Response: A positive response is recorded if the animal exhibits a sharp withdrawal, licking, or flinching of the paw.[11]

  • Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[11] Alternatively, an electronic von Frey apparatus can be used to apply a linearly increasing force until the paw is withdrawn, with the device automatically recording the withdrawal threshold.[12][13]

Signaling Pathways and Experimental Workflow

Visualizing the molecular mechanisms and experimental processes can aid in understanding the distinct actions of this compound and morphine.

Signaling Pathways

The analgesic effects of this compound and morphine are mediated through different G protein-coupled receptors (GPCRs) and their downstream signaling cascades.

G_protein_signaling cluster_J2156 This compound Signaling Pathway cluster_Morphine Morphine Signaling Pathway J2156 This compound SSTR4 SSTR4 Receptor J2156->SSTR4 Agonist Gi_J Gi SSTR4->Gi_J Activation AC_J Adenylyl Cyclase (Inhibition) Gi_J->AC_J Inhibition cAMP_J ↓ cAMP AC_J->cAMP_J Analgesia_J Analgesia cAMP_J->Analgesia_J Morphine Morphine MuOpioid μ-Opioid Receptor Morphine->MuOpioid Agonist Gi_M Gi MuOpioid->Gi_M Activation AC_M Adenylyl Cyclase (Inhibition) Gi_M->AC_M Inhibition K_channel ↑ K+ Efflux Gi_M->K_channel Ca_channel ↓ Ca2+ Influx Gi_M->Ca_channel cAMP_M ↓ cAMP AC_M->cAMP_M Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_inhibition ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_inhibition Analgesia_M Analgesia Hyperpolarization->Analgesia_M Neurotransmitter_inhibition->Analgesia_M

Caption: Signaling pathways of this compound and Morphine.

This compound is a selective agonist for the somatostatin receptor type 4 (SSTR4).[5] The activation of this receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent analgesic effects.[14][15] Morphine primarily acts as an agonist at the μ-opioid receptor, which is also a Gi-coupled receptor.[16][17][18] Its activation similarly inhibits adenylyl cyclase but also leads to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (inhibiting neurotransmitter release), both of which contribute to its potent analgesic effects.[16][18]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the analgesic effects of this compound and morphine in a preclinical pain model.

experimental_workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_model Induce Pain Model (e.g., STZ-induced neuropathy) Baseline Baseline Behavioral Testing (e.g., Von Frey Test) Animal_model->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization J2156_group Administer this compound Randomization->J2156_group Morphine_group Administer Morphine Randomization->Morphine_group Vehicle_group Administer Vehicle Control Randomization->Vehicle_group Post_treatment_testing Post-treatment Behavioral Testing (at multiple time points) J2156_group->Post_treatment_testing Morphine_group->Post_treatment_testing Vehicle_group->Post_treatment_testing Data_collection Collect Paw Withdrawal Threshold Data Post_treatment_testing->Data_collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_collection->Analysis Results Compare Efficacy, Potency, and Duration of Action Analysis->Results

Caption: Preclinical analgesic comparison workflow.

This workflow outlines the key stages of a preclinical study designed to compare the analgesic effects of test compounds. It begins with the induction of a pain model and baseline assessment, followed by the administration of the compounds and post-treatment evaluation, and concludes with data analysis to determine the relative efficacy of the treatments.

References

A Comparative Analysis of J-2156 and Other SST4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor 4 (SST4) has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and neurodegenerative diseases. This has spurred the development of selective agonists that can modulate its activity. This guide provides a comparative analysis of J-2156, a well-characterized SST4 receptor agonist, and other notable agonists, offering a comprehensive overview of their performance based on available experimental data.

Quantitative Comparison of SST4 Receptor Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and other selected SST4 receptor agonists. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.

AgonistTypeReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Selectivity over other SST receptorsReference
This compound Non-peptideHuman SST41.20.05 (IC50, hSST4)>400-fold[1][2]
Rat SST4-0.07 (IC50, rSST4)[2]
TT-232 PeptideHuman SST4-371.6 (EC50, cAMP assay)Binds to SST1 as well[3][4]
NNC 26-9100 Non-peptideHuman SST462 (EC50, cAMP assay)>100-fold[2][5]
Consomatin Fj1 PeptideHuman SST4-6 (EC50)High selectivity over SSTR1, 2, 3, 5[1]
Pyrrolo-pyrimidine Cpd 1 Non-peptide--75 (EC50, GTPγS assay)-[6]
Pyrrolo-pyrimidine Cpd 2 Non-peptide--28 (EC50, GTPγS assay)-[6]
Pyrrolo-pyrimidine Cpd 3 Non-peptide--16 (EC50, GTPγS assay)-[6]
Pyrrolo-pyrimidine Cpd 4 Non-peptide--24 (EC50, GTPγS assay)-[6]

Key Performance Insights

This compound stands out as a high-affinity and potent SST4 receptor agonist with excellent selectivity over other somatostatin receptor subtypes.[1][2] Its non-peptide nature also offers potential advantages in terms of oral bioavailability and metabolic stability.

TT-232, a peptide agonist, also demonstrates activity at the SST4 receptor, though with lower potency compared to this compound, and it also interacts with the SST1 receptor.[3][4][7]

NNC 26-9100 is another selective non-peptide agonist with respectable affinity and potency.[2][5]

More recent discoveries, such as the venom-derived peptide consomatin Fj1 and novel pyrrolo-pyrimidine compounds, show promise as potent and selective SST4 agonists.[1][6] Notably, some of the pyrrolo-pyrimidine compounds exhibit biased agonism, activating G-protein signaling without recruiting β-arrestin, which may offer a desirable therapeutic profile by potentially reducing receptor desensitization.[6]

SST4 Receptor Signaling Pathway

Activation of the SST4 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory Gi/o proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Downstream of this, the βγ subunits of the G protein can modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways.[10][11]

SST4_Signaling_Pathway cluster_membrane Plasma Membrane SST4 SST4 Receptor G_protein Gi/o Protein SST4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts Agonist SST4 Agonist (e.g., this compound) Agonist->SST4 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) Gene->Cellular_Response K_ion K+ GIRK->K_ion Efflux K_ion->Cellular_Response MAPK->Cellular_Response

SST4 Receptor Signaling Cascade

Experimental Workflows and Protocols

The characterization of SST4 receptor agonists typically involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.

Experimental_Workflow cluster_workflow Agonist Characterization Workflow Start Synthesize/Isolate Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (cAMP, GTPγS) Start->Functional_Assay Selectivity_Screen Selectivity Screening (Other SST receptors) Binding_Assay->Selectivity_Screen Determine_Potency Determine EC50/IC50 Functional_Assay->Determine_Potency Data_Analysis Data Analysis and Comparison Determine_Potency->Data_Analysis Selectivity_Screen->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Conclusion Characterize Agonist Profile In_Vivo->Conclusion Data_Analysis->In_Vivo

General Experimental Workflow
Detailed Experimental Protocols

1. Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the SST4 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human SST4 receptor.

    • Radioligand (e.g., [125I]-labeled somatostatin-14).

    • Test compounds (e.g., this compound and other agonists).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of unlabeled somatostatin).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay (for determining Functional Potency, EC50)

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following receptor activation.

  • Materials:

    • Whole cells stably expressing the human SST4 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (e.g., this compound and other agonists).

    • Cell culture medium and buffers.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes at room temperature).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is the EC50 value.

3. [35S]GTPγS Binding Assay (for determining G-protein activation, EC50)

This assay directly measures the activation of G proteins coupled to the SST4 receptor upon agonist binding.

  • Materials:

    • Membrane preparations from cells expressing the SST4 receptor.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Test compounds (e.g., this compound and other agonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (unlabeled GTPγS).

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for a specific time (e.g., 60 minutes at 30°C) to allow for the binding of [35S]GTPγS to activated G proteins.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding is the EC50 value.[6]

References

J-2156 versus TT-232: a head-to-head comparison in a neuropathy model

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of novel analgesic development, particularly for the treatment of chronic neuropathic pain, the somatostatin receptor subtype 4 (sst4) has emerged as a promising therapeutic target.[1][2][3] Two key investigational compounds targeting this receptor, J-2156 and TT-232, have shown significant potential in preclinical models. This guide provides a comprehensive, head-to-head comparison of their performance in established neuropathy models, supported by experimental data and detailed methodologies.

Compound Overview

This compound is a highly potent and selective, non-peptide small molecule agonist of the somatostatin receptor type 4 (sst4).[4] It has demonstrated efficacy in various rodent models of inflammatory and neuropathic pain.[3][5][6]

TT-232 , a cyclic heptapeptide analog of somatostatin, exhibits a broader binding profile, with high affinity for the sst4 receptor and a notable affinity for the somatostatin receptor subtype 1 (sst1).[7][8] It has also been shown to possess anti-inflammatory and analgesic properties in several preclinical pain models.[9][10][11]

Performance in a Neuropathy Model: Data Summary

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound and TT-232 in the streptozotocin (STZ)-induced diabetic neuropathy model and the partial sciatic nerve ligation model in rodents.

Table 1: Efficacy in Streptozotocin-Induced Diabetic Neuropathy Model
ParameterThis compoundTT-232Reference Compound(s)
Animal Model RatRatGabapentin, Morphine
Effective Dose Range 10-30 mg/kg (i.p.)10-100 µg/kg (i.p.)Gabapentin: 100 mg/kg (i.p.), Morphine: 1 mg/kg (s.c.)
Maximal Effect Significant anti-allodynia at 30 mg/kg, with peak effect at 1.5 hours.[5][12]Potently diminishes chronic mechanical allodynia.[11]Gabapentin: Peak effect at 1 hour, Morphine: Peak effect at 1 hour.[12]
Duration of Action > 3 hours at 30 mg/kg.[5][12]Not explicitly reported in the provided results.> 3 hours for both Gabapentin and Morphine.[12]
Potency Comparison Efficacious doses are in the mg/kg range.[5]Minimal effective doses are in the µg/kg range.[7][10]-
Key Finding Dose-dependently relieved mechanical allodynia in the bilateral hindpaws of STZ-diabetic rats.[5]Inhibited the diabetes-induced decrease in mechanonociceptive threshold.[11]This compound at 30 mg/kg showed a similar extent and duration of anti-allodynia to Gabapentin and Morphine in the early phase of neuropathy.[12]
Table 2: Efficacy in Partial Sciatic Nerve Ligation-Induced Neuropathic Pain
ParameterThis compoundTT-232
Animal Model RatRat
Effective Dose Range 1-100 µg/kg (i.p.)5-20 µg/kg (i.p.)
Key Finding Inhibited neuropathic mechanical hyperalgesia on the seventh postoperative day.[6]Dose-dependently inhibited mechano-nociceptive hyperalgesia on the 7th day after the operation.[10]

Signaling Pathways and Mechanism of Action

Both this compound and TT-232 exert their analgesic effects primarily through the activation of somatostatin receptors, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels and a reduction in the release of pro-inflammatory and pronociceptive mediators.

Signaling_Pathway cluster_J2156 This compound cluster_TT232 TT-232 J2156 This compound sst4_J sst4 Receptor J2156->sst4_J Binds Gi_J Gi Protein sst4_J->Gi_J Activates AC_J Adenylyl Cyclase Gi_J->AC_J Inhibits cAMP_J ↓ cAMP AC_J->cAMP_J Analgesia_J Analgesic Effect cAMP_J->Analgesia_J TT232 TT-232 sst4_T sst4 Receptor TT232->sst4_T Binds sst1_T sst1 Receptor TT232->sst1_T Binds Gi_T Gi Protein sst4_T->Gi_T Activates sst1_T->Gi_T Activates AC_T Adenylyl Cyclase Gi_T->AC_T Inhibits cAMP_T ↓ cAMP AC_T->cAMP_T Analgesia_T Analgesic Effect cAMP_T->Analgesia_T

Caption: Signaling pathways for this compound and TT-232.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

A widely used model for type 1 diabetes-induced neuropathy.

  • Induction of Diabetes: Adult male rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-70 mg/kg, dissolved in citrate buffer.[5] Control animals receive an injection of the vehicle alone.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, usually 48-72 hours after STZ injection. Rats with blood glucose levels exceeding a predetermined threshold (e.g., >15 mmol/L) are considered diabetic and included in the study.

  • Development of Neuropathy: The development of mechanical allodynia, a key feature of neuropathic pain, is assessed over several weeks (typically 5-18 weeks post-STZ) using von Frey filaments.[5][11] A significant decrease in the paw withdrawal threshold (PWT) in diabetic rats compared to control rats indicates the presence of neuropathy.

  • Drug Administration and Behavioral Testing: this compound, TT-232, or a reference compound is administered to the diabetic rats.[5][11] Mechanical allodynia is then assessed at various time points post-drug administration to determine the compound's efficacy and duration of action.[5]

Caption: Workflow for the STZ-induced neuropathy model.

Partial Sciatic Nerve Ligation Model

This model mimics traumatic nerve injury-induced neuropathic pain.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. A partial, tight ligation of approximately one-third to one-half of the diameter of the nerve is made with a suture.

  • Post-Operative Recovery: The animals are allowed to recover from the surgery.

  • Development of Hypersensitivity: Mechanical hyperalgesia develops in the ipsilateral (operated) paw over several days.

  • Behavioral Testing and Drug Administration: On the day of the experiment (e.g., day 7 post-surgery), baseline mechanical sensitivity is assessed. The test compounds are then administered, and the anti-hyperalgesic effects are measured over time.[6][10]

Discussion and Conclusion

Both this compound and TT-232 demonstrate significant analgesic effects in preclinical models of neuropathic pain, validating the sst4 receptor as a viable target for the development of novel pain therapeutics.

  • Therapeutic Potential: The data presented suggest that both compounds have the potential to be developed into effective treatments for neuropathic pain. The non-peptide nature of this compound may offer advantages in terms of oral bioavailability and pharmacokinetic properties compared to the peptide-based TT-232.

Further head-to-head studies are warranted to directly compare the efficacy, potency, and safety profiles of this compound and TT-232 in various neuropathy models. Such studies will be crucial for determining which of these promising candidates, or which mechanistic approach, holds the greatest promise for clinical development.

References

Validating J-2156's Selectivity Against Other Somatostatin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

J-2156 is a nonpeptide small molecule that has garnered significant interest within the research and drug development community for its potent and selective agonist activity at the somatostatin receptor subtype 4 (SSTR4).[1][2] This guide provides a comprehensive comparison of this compound's binding affinity across the five human somatostatin receptor subtypes (SSTR1-SSTR5), alongside data for the endogenous ligand somatostatin-14 and the clinically used somatostatin analog, octreotide. The presented data and experimental protocols validate the high selectivity of this compound for SSTR4.

Comparative Binding Affinity Data

The selectivity of this compound for the human SSTR4 is evident when compared to its affinity for the other receptor subtypes. The following table summarizes the inhibition constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For comparison, data for the non-selective endogenous ligand somatostatin-14 and the SSTR2/3/5-selective octreotide are also included.

Ligand hSSTR1 (Ki, nM) hSSTR2 (Ki, nM) hSSTR3 (Ki, nM) hSSTR4 (Ki, nM) hSSTR5 (Ki, nM)
This compound >10,000>5,0001,4001.2 540
Somatostatin-14 2.50.52.14.41.1
Octreotide >10,0000.86.3>10,0005.4

Data compiled from multiple sources. This compound data indicates over 400-fold selectivity for hSSTR4 over other subtypes.[3] Octreotide is known to have low affinity for SSTR1 and SSTR4.[4]

Experimental Protocols

The determination of ligand binding affinity and selectivity for the somatostatin receptor subtypes is primarily conducted through radioligand binding assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[4][5]
  • Radioligand: [125I]-Tyr3-somatostatin-(1–14) at a concentration of approximately 0.05 nM.[4]
  • Binding Buffer: 10 mM/L HEPES, 1 mM/L EDTA, 5 mM/L MgCl2, 30 µg/mL bacitracin, and 5 mg/mL protease-free BSA, with a pH of 7.6.[4][5]
  • Test Compounds: this compound, somatostatin-14 (positive control), and octreotide, prepared in a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).[4]
  • Assay Plates: 96-well microplates.[4]

2. Procedure:

  • Cell membranes expressing the specific somatostatin receptor subtype are incubated in the binding buffer.
  • The radioligand ([125I]-Tyr3-somatostatin-(1–14)) is added to the mixture.
  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
  • The mixture is incubated to allow binding to reach equilibrium.
  • The bound and free radioligand are separated by rapid filtration through a filter plate.
  • The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.

3. Data Analysis:

  • The data are used to generate competition binding curves, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare CHO-K1 Cell Membranes (Expressing one hSSTR subtype) incubation Incubate Membranes, Radioligand, & Test Compound in 96-well plate prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds (e.g., this compound in serial dilutions) prep_ligands->incubation prep_buffer Prepare Binding Buffer prep_buffer->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki values (Cheng-Prusoff Equation) quantification->analysis conclusion Determine Selectivity Profile analysis->conclusion

Caption: Workflow for determining ligand selectivity using a radioligand competition binding assay.

Simplified SSTR4 Signaling Pathway

G cluster_membrane Cell Membrane cluster_gprotein Gi Protein J2156 This compound SSTR4 SSTR4 J2156->SSTR4 Binds G_alpha Gαi SSTR4->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_betagamma Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of neuropeptide release) cAMP->Response Leads to

Caption: this compound activates SSTR4, leading to the inhibition of adenylyl cyclase via the Gαi subunit.

References

A Comparative Analysis of J-2156 and Gabapentin for the Treatment of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanisms of action of J-2156, a selective somatostatin type 4 (SST4) receptor agonist, and gabapentin, a widely used anticonvulsant, in the context of diabetic neuropathy. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate an objective comparison.

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. Current first-line treatments, such as gabapentin, provide relief for some patients but are often associated with dose-limiting side effects and incomplete efficacy. This compound represents a novel therapeutic approach targeting the somatostatin receptor system. Preclinical evidence suggests that this compound offers comparable efficacy to gabapentin in alleviating mechanical allodynia in a rodent model of diabetic neuropathy, though its effectiveness may diminish in later stages of the condition. The distinct mechanisms of action of these two compounds—this compound's modulation of a G-protein coupled receptor and gabapentin's interaction with a voltage-gated calcium channel subunit—present different therapeutic avenues and potential for combination therapies.

Comparative Efficacy in a Preclinical Model

A key preclinical study compared the efficacy of this compound and gabapentin in a streptozotocin (STZ)-induced diabetic rat model of painful diabetic neuropathy. The primary endpoint was the reversal of mechanical allodynia, measured as an increase in paw withdrawal threshold (PWT). The study was conducted in two phases: an early, morphine-sensitive phase (8-12 weeks post-STZ) and a later, morphine-hyposensitive phase (16-18 weeks post-STZ).[1][2][3][4][5][6][7]

ParameterThis compoundGabapentinMorphine (comparator)VehicleReference
Dose 30 mg/kg, i.p.100 mg/kg, i.p.1 mg/kg, s.c.1.0 mL/kg, i.p.[1][2][3]
Time to Maximal Effect (Phase 1) 1.5 hours1 hour1 hourN/A[1][2]
Duration of Action (Phase 1) > 3 hours> 3 hours> 3 hoursN/A[1][2]
Anti-Allodynic Effect (ΔPWT AUC) in Phase 1 No significant difference from gabapentin or morphineNo significant difference from this compound or morphineNo significant difference from this compound or gabapentinSignificantly lower than all treatments[1][2]
Anti-Allodynic Effect (ΔPWT AUC) in Phase 2 vs. Phase 1 Reduced to ~45% of Phase 1 effectNo significant difference between phasesReduced to ~25% of Phase 1 effectN/A[1][2]

ΔPWT AUC: Change in Paw Withdrawal Threshold Area Under the Curve, a measure of the overall anti-allodynic effect.

Mechanisms of Action

This compound and gabapentin exert their analgesic effects through distinct molecular targets and signaling pathways.

This compound: A Selective Somatostatin Receptor Type 4 (SST4) Agonist

This compound is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G-protein coupled receptor (GPCR).[1][8][9][10] The analgesic and anti-inflammatory effects of this compound are believed to be mediated through the following pathways:

  • Inhibition of Adenylyl Cyclase: Activation of the SST4 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]

  • Modulation of Ion Channels: SST4 receptor activation has been shown to induce a G-protein gated inwardly rectifying potassium (GIRK) channel current, which hyperpolarizes the neuron and reduces excitability. It also inhibits voltage-sensitive calcium channels (Cav), which would reduce neurotransmitter release.[8]

  • MAPK Pathway Activation: The SST4 receptor is also coupled to the activation of the mitogen-activated protein kinase (MAPK) cascade.[10]

  • Reduction of Neuropeptide Release: this compound has been shown to inhibit the release of pro-inflammatory and pronociceptive neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).[11]

J2156_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound SST4 SST4 Receptor This compound->SST4 Binds Gi Gi Protein SST4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates Cav CaV Channel Gi->Cav Inhibits MAPK MAPK Cascade Gi->MAPK Activates cAMP cAMP AC->cAMP Produces K_ion GIRK->K_ion Efflux Ca_ion Cav->Ca_ion Influx Hyperpolarization Neuronal Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release

This compound Signaling Pathway
Gabapentin: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

Gabapentin's primary mechanism of action involves its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][12][13] This interaction does not directly block the calcium channel pore but rather modulates its function and trafficking, leading to a reduction in neuronal hyperexcitability through several proposed mechanisms:

  • Inhibition of VGCC Trafficking: Gabapentin binding to the α2δ-1 subunit disrupts the anterograde trafficking of the pore-forming α1 subunit of VGCCs from the dorsal root ganglion (DRG) to presynaptic terminals in the spinal cord.[3][14]

  • Reduced Neurotransmitter Release: The decreased density of VGCCs at the presynaptic membrane leads to reduced calcium influx upon neuronal depolarization, which in turn diminishes the release of excitatory neurotransmitters such as glutamate and substance P.[13]

  • Modulation of Descending Inhibitory Pathways: There is some evidence to suggest that gabapentin may also act at supraspinal levels to enhance noradrenaline-mediated descending inhibitory pathways, contributing to its anti-hypersensitivity effects.[3][12]

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin a2d1 α2δ-1 Subunit Gabapentin->a2d1 Binds VGCC_complex VGCC α1 α2δ-1 a2d1->VGCC_complex Inhibits Trafficking to Membrane Ca_influx Ca2+ Influx VGCC_complex->Ca_influx Vesicle_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->Vesicle_release Postsynaptic_receptors Postsynaptic Receptors (e.g., NMDA, AMPA) Vesicle_release->Postsynaptic_receptors Reduced Activation Reduced_excitation Reduced Postsynaptic Excitation Postsynaptic_receptors->Reduced_excitation

Gabapentin Mechanism of Action

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of therapeutic candidates for diabetic neuropathy. Below are detailed methodologies for key behavioral and electrophysiological assays.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
  • Induction: Adult male Sprague Dawley rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 70 mg/kg, dissolved in citrate buffer. Control animals receive the vehicle only.[1][3]

  • Confirmation of Diabetes: Diabetes is confirmed approximately 9 days post-STZ injection by measuring blood glucose levels from a tail vein sample. A blood glucose concentration >15 mM is typically considered diabetic.

  • Development of Neuropathy: Bilateral hind paw hypersensitivity (mechanical allodynia) generally develops by 8 weeks post-STZ administration and is maintained for the duration of the study.[1][3]

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimatize for at least 15 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filaments are applied from underneath the mesh floor.

  • Endpoint: The test begins with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw. The stimulus is held for approximately 6-8 seconds.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. The pattern of positive and negative responses is used to calculate the threshold in grams.

  • Data Analysis: A baseline PWT is established before drug administration. Following drug administration, PWTs are measured at regular intervals (e.g., every 30 minutes for 3 hours). The change in PWT from baseline is calculated, and the area under the curve (AUC) can be determined to represent the overall anti-allodynic effect.[1][2]

Von_Frey_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Rat on Mesh Floor Baseline Measure Baseline Paw Withdrawal Threshold (PWT) Acclimatize->Baseline Administer Administer This compound or Gabapentin Baseline->Administer Measure_PWT Measure PWT at Regular Intervals Administer->Measure_PWT Observe Observe for Paw Withdrawal Measure_PWT->Observe Calculate_deltaPWT Calculate ΔPWT (Post-dose - Baseline) Measure_PWT->Calculate_deltaPWT Record Record Response Observe->Record Yes/No Record->Measure_PWT Continue at next time point Calculate_AUC Calculate Area Under the Curve (AUC) Calculate_deltaPWT->Calculate_AUC Compare Compare Treatment Groups Calculate_AUC->Compare

Von Frey Test Experimental Workflow
Assessment of Thermal Hyperalgesia: Hot Plate Test

This test measures the response latency to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 52-55°C) is used.[15] A transparent cylinder is placed on the surface to keep the animal confined.

  • Acclimatization: The animal (rat or mouse) is placed on the hot plate, and the latency to the first sign of a pain response is recorded.[16]

  • Endpoint: Nocifensive behaviors include licking or flicking of the hind paws or jumping.[15][16]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[11]

  • Data Analysis: Baseline latency is measured before drug administration. The test is repeated at set time points after drug administration to determine the analgesic effect, measured as an increase in response latency.

Assessment of Nerve Function: Nerve Conduction Velocity (NCV)

NCV studies are an objective measure of nerve function and are used to confirm the presence and severity of diabetic neuropathy.[8][17]

  • Anesthesia and Temperature Control: The animal is anesthetized (e.g., with ketamine/xylazine). Body temperature is maintained at 37°C and skin temperature at the measurement site is kept at 34°C using a warming lamp to ensure consistency.[8]

  • Electrode Placement: For the sciatic-tibial motor NCV, stimulating electrodes are placed at the sciatic notch (proximal) and the ankle (distal). Recording electrodes are placed in the interosseous muscles of the foot. For sensory NCV, the sural nerve can be stimulated at the ankle with recording electrodes on the digits.[8]

  • Stimulation and Recording: A supramaximal electrical stimulus is delivered at the proximal and distal sites. The resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves is recorded.

  • Calculation: The latency of the response (time from stimulus to potential onset) is measured for both stimulation sites. The distance between the two stimulating electrodes is measured along the nerve path. The NCV (in m/s) is calculated by dividing the distance (in mm) by the difference in latency (in ms) between the proximal and distal sites.

  • Data Analysis: NCV is typically reduced in diabetic animals compared to healthy controls. The ability of a therapeutic agent to prevent or reverse this slowing is a measure of its efficacy. Gabapentin has been shown to improve nerve conduction velocity in some clinical and preclinical settings.[1][3][18][19]

Safety and Tolerability

This compound

As an experimental compound, clinical safety data for this compound is not available. In preclinical studies, no overt behavioral side-effects such as sedation or motor coordination problems were observed at effective doses in rats.[20][21][22] this compound has been noted to have limited ability to cross the blood-brain barrier, which may reduce the potential for central nervous system side effects.[4][7][10]

Gabapentin

Gabapentin is an established medication, and its side effect profile in patients with diabetic neuropathy has been characterized in numerous clinical trials.

Common Adverse EventsFrequency in Gabapentin GroupFrequency in Placebo GroupReference
Dizziness 17.0% - 24%0% - 4.9%[12][23]
Somnolence (Drowsiness) 12.8% - 23%0% - 6%[12][23]
Confusion ~8%~1.2%[12]
Peripheral Edema Mild, frequency not always specifiedLess frequent than gabapentin[14]

These side effects are often dose-dependent and can be managed by gradual dose titration.[24]

Conclusion

This compound and gabapentin represent two distinct pharmacological approaches to treating diabetic neuropathy. This compound, through its action on the SST4 receptor, offers a novel mechanism with potential for both analgesic and anti-inflammatory effects. Gabapentin, a well-established therapeutic, modulates neuronal excitability by targeting the α2δ-1 subunit of voltage-gated calcium channels.

Preclinical data indicates that this compound has comparable efficacy to gabapentin in a model of mechanical allodynia associated with diabetic neuropathy. However, the observed decrease in this compound's efficacy in the later stages of the disease model warrants further investigation. The distinct signaling pathways of these two compounds suggest that they may have different profiles of efficacy across the various symptoms of diabetic neuropathy (e.g., mechanical allodynia vs. thermal hyperalgesia) and potentially different side-effect profiles. Further comparative studies, including assessments of thermal hyperalgesia and nerve conduction velocity, are needed to fully elucidate the relative therapeutic potential of this compound. The development of SST4 receptor agonists like this compound represents a promising avenue for novel pain therapeutics for diabetic neuropathy, a condition for which there remains a significant unmet medical need.

References

Cross-Validation of J-2156's Anti-Inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, against other alternatives. The information presented is supported by experimental data from various in vitro and in vivo models.

This compound has emerged as a promising anti-inflammatory and analgesic agent. Its mechanism of action, centered on the activation of the sst4 receptor, offers a novel therapeutic target. This guide synthesizes data from multiple studies to cross-validate its efficacy across different inflammatory models and compares its performance with established anti-inflammatory drugs.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and analgesic effects of this compound in comparison to other compounds across various experimental models.

Table 1: Efficacy of this compound in Acute Inflammation Models

ModelSpeciesThis compound Dose% Inhibition / EffectComparatorComparator Dose% Inhibition / EffectReference
Mustard Oil-Induced Neurogenic Inflammation (Ear Swelling)Mouse50 µg/kg~50%---[1]
Dextran-Induced Paw EdemaRat100 µg/kg~40%---[1]
Carrageenan-Induced Paw EdemaRat10 µg/kgSignificant Inhibition---[1]

Table 2: Efficacy of this compound in Chronic Inflammation and Pain Models

ModelSpeciesThis compound Dose / ConcentrationEffect (ED50 / Inhibition)Comparator(s)Comparator EffectReference
Adjuvant-Induced Chronic ArthritisRat1-100 µg/kg (i.p.)Significant inhibition of edema and arthritic changes--[2]
Endotoxin-Induced Lung Inflammation (MPO activity)Rat1-100 µg/kg (i.p.)Significant reduction--[2]
Breast Cancer-Induced Bone Pain (Anti-allodynia)Rat3.7 mg/kg (i.p.)ED50NSAIDs, OpioidsStandard analgesics[3]
Breast Cancer-Induced Bone Pain (Anti-hyperalgesia)Rat8.0 mg/kg (i.p.)ED50NSAIDs, OpioidsStandard analgesics[3]
Painful Diabetic Neuropathy (Anti-allodynia)Rat30 mg/kg (i.p.)Significant anti-allodyniaGabapentin, MorphineComparable to Morphine[4]

Table 3: In Vitro Effects of this compound

AssayPreparationThis compound ConcentrationEffect (EC50 / Inhibition)Reference
Neuropeptide Release (Substance P)Isolated Rat Trachea11.6 nMEC50 for inhibition[2]
Neuropeptide Release (CGRP)Isolated Rat Trachea14.3 nMEC50 for inhibition[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (180-220g).

  • Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: this compound or a comparator drug is administered intraperitoneally (i.p.) at specified doses 30 minutes before the carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control (vehicle-treated) group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate therapeutics for chronic inflammatory conditions like rheumatoid arthritis.

  • Animals: Lewis rats.

  • Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail's base or a hind paw.

  • Treatment: this compound or comparator drugs are administered daily, starting from the day of adjuvant injection or after the onset of clinical signs.

  • Measurement: The severity of arthritis is assessed by measuring paw volume and scoring clinical signs such as erythema, swelling, and joint stiffness over a period of several weeks.

  • Analysis: The therapeutic effect is evaluated by comparing the arthritis score and paw volume in the treated groups to the control group.

Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice

This model mimics the inflammatory response seen in acute lung injury.

  • Animals: C57BL/6 mice.

  • Induction: Mice are anesthetized, and a defined dose of LPS in sterile saline is instilled intratracheally to induce lung inflammation.

  • Treatment: this compound or a comparator is administered before or after the LPS challenge.

  • Measurement: At a specified time point after LPS instillation (e.g., 24 hours), bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-1β). Lung tissue can also be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation.

  • Analysis: The anti-inflammatory effect is determined by the reduction in inflammatory cell counts, cytokine levels, and MPO activity in the treated groups compared to the control group.

Visualizations

Signaling Pathway

J2156_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus J2156 This compound sst4 sst4 Receptor J2156->sst4 Binds and activates G_protein Gi/o Protein sst4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (p38, ERK) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits MAPK->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Inhibits translocation Inflammatory_Mediators ↓ Pro-inflammatory Mediators (e.g., Substance P, CGRP, TNF-α, IL-1β) Gene_Expression->Inflammatory_Mediators

Caption: this compound signaling pathway.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline treatment Administer this compound or Comparator (i.p.) baseline->treatment induction Inject Carrageenan (Subplantar) treatment->induction 30 min post-treatment measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for Carrageenan model.

Logical Relationship: Cross-Validation of this compound's Effects

Cross_Validation_Logic cluster_invitro In Vitro Models cluster_invivo In Vivo Models J2156 This compound mechanism Mechanism of Action: sst4 Receptor Agonism J2156->mechanism neuropeptide_release Neuropeptide Release Assay (Trachea) validation Cross-Validated Anti-Inflammatory Effects neuropeptide_release->validation acute_inflammation Acute Inflammation (Carrageenan, Dextran) acute_inflammation->validation chronic_inflammation Chronic Inflammation (Adjuvant Arthritis) chronic_inflammation->validation neuropathic_pain Neuropathic & Inflammatory Pain (Cancer, Diabetes) neuropathic_pain->validation mechanism->neuropeptide_release mechanism->acute_inflammation mechanism->chronic_inflammation mechanism->neuropathic_pain

Caption: Cross-validation of this compound.

References

Unmasking J-2156's Pain-Relief Pathway: Pivotal Role of the SST4 Receptor Confirmed with Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data from knockout mouse models unequivocally demonstrates that the analgesic effects of the selective somatostatin receptor 4 (SST4) agonist, J-2156, are mediated exclusively through its interaction with the SST4 receptor. This guide provides a detailed comparison of this compound's performance in wild-type versus SST4 knockout models, supported by experimental data and protocols, offering researchers and drug developers critical insights into its mechanism of action.

The development of targeted analgesics requires a thorough understanding of a compound's interaction with its intended molecular target. In the case of this compound, a potent and selective SST4 agonist, studies utilizing mice genetically engineered to lack the SST4 receptor (sst4-/-) have provided definitive evidence of its on-target activity. These knockout models serve as a crucial tool, allowing scientists to dissect the specific contribution of the SST4 receptor to the pharmacological effects of this compound, particularly in the context of pain and inflammation.

Comparative Efficacy of this compound in Wild-Type vs. SST4 Knockout Mice

The most compelling evidence for the SST4-dependent mechanism of this compound comes from studies evaluating its ability to alleviate inflammatory pain. In a key study, the efficacy of this compound in reducing mechanical hyperalgesia—a heightened sensitivity to pain—was compared between wild-type (WT) mice and sst4-/- mice. The results clearly showed that while this compound significantly reduced pain sensitivity in WT mice, it had no effect in mice lacking the SST4 receptor, indicating that the receptor is essential for the drug's analgesic action.[1][2][3]

This finding is further corroborated by the observation that in inflammatory models, sst4-/- mice exhibit a more severe pain phenotype compared to their wild-type counterparts, suggesting an impaired endogenous defense mechanism against hyperalgesia in the absence of the SST4 receptor.[1][2][3]

Treatment GroupGenotypePaw Withdrawal Threshold (% of baseline)Inhibition of Hyperalgesia
VehicleWild-Type (WT)~50%0%
This compound (100 µg/kg)Wild-Type (WT)Significantly higher than vehicle-treated WTSignificant
VehicleSST4 Knockout (sst4-/-)~40%0%
This compound (100 µg/kg)SST4 Knockout (sst4-/-)No significant difference from vehicle-treated sst4-/-None

Table 1: Summary of this compound's effect on mechanical hyperalgesia in a carrageenan-induced inflammation model. Data synthesized from findings reported in Helyes et al., 2009.

Comparison with Alternative SST4 Agonists

The essential role of the SST4 receptor in mediating the effects of its agonists is not unique to this compound. Similar findings have been reported for other SST4-selective compounds, such as TT-232. In studies utilizing SST4-deficient mice, the analgesic and anti-inflammatory effects of TT-232 were completely abolished, further solidifying the SST4 receptor as the sole mediator of these actions for this class of compounds.[4][5]

CompoundGenotypeAnalgesic Effect in Neuropathic Pain Model
TT-232 (100 µg/kg)Wild-Type (WT)35.7% inhibition
TT-232 (100 µg/kg)SST4 Knockout (sst4-/-)No significant effect
TT-232 (200 µg/kg)Wild-Type (WT)50.4% inhibition
TT-232 (200 µg/kg)SST4 Knockout (sst4-/-)No significant effect

Table 2: Efficacy of the SST4 agonist TT-232 in a chronic neuropathic pain model in wild-type versus SST4 knockout mice. Data from Horváth et al., 2023.

Experimental Protocols

Carrageenan-Induced Mechanical Hyperalgesia Model

This model is widely used to assess the efficacy of analgesic compounds in a setting of acute inflammation.

Animal Models:

  • Wild-type (C57BL/6) mice.

  • SST4 receptor gene-deleted (sst4-/-) mice on a C57BL/6 background.

Procedure:

  • Induction of Inflammation: A 1-2% solution of lambda-carrageenan in sterile saline is injected into the plantar surface of the right hind paw of the mice.[6][7][8]

  • Drug Administration: this compound (e.g., 100 µg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at a specified time point relative to the carrageenan injection.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold (PWT) in response to a mechanical stimulus is measured using von Frey filaments.[6][9] The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the PWT. Measurements are typically taken before and at multiple time points after carrageenan injection and drug administration.

Signaling Pathways and Experimental Workflow

The signaling pathway of SST4 activation by this compound and the experimental workflow to confirm its role using knockout models can be visualized in the following diagrams.

SST4_Signaling_Pathway J2156 This compound SST4 SST4 Receptor J2156->SST4 binds & activates Gi Gi Protein SST4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesic Effects (e.g., reduced hyperalgesia) PKA->Analgesia leads to Knockout_Experiment_Workflow cluster_WT Wild-Type (WT) Mice cluster_KO SST4 Knockout (sst4-/-) Mice WT_Carrageenan Induce Inflammation (Carrageenan) WT_J2156 Administer this compound WT_Carrageenan->WT_J2156 WT_Measure Measure Paw Withdrawal Threshold (von Frey) WT_J2156->WT_Measure WT_Result Result: Hyperalgesia Significantly Reduced WT_Measure->WT_Result Conclusion Conclusion: This compound's analgesic effect is mediated by the SST4 receptor. WT_Result->Conclusion KO_Carrageenan Induce Inflammation (Carrageenan) KO_J2156 Administer this compound KO_Carrageenan->KO_J2156 KO_Measure Measure Paw Withdrawal Threshold (von Frey) KO_J2156->KO_Measure KO_Result Result: No Significant Reduction in Hyperalgesia KO_Measure->KO_Result KO_Result->Conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling J-2156

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for J-2156 was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.

This compound is a potent and selective somatostatin receptor 4 (SST4) agonist. As with any potent research chemical, proper handling and safety precautions are paramount to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling such materials.[1][2][3][4][5]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs).[1]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1]
Dedicated Lab CoatA lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational and Disposal Plans

A clear and structured plan for the operation and disposal of this compound is crucial for maintaining a safe laboratory environment.

Operational StepProcedure
Receiving and Storage Upon receipt, inspect the container for any damage or leaks. Store in a cool, well-ventilated area, away from incompatible materials. The product page for a similar compound suggests sealed storage, away from moisture.
Preparation All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure. Use engineering controls like ventilated balance enclosures for weighing.
Spill Response In case of a spill, evacuate the area and alert others. Use a spill kit appropriate for chemical hazards. Clean the spill from the outside in, and dispose of all cleanup materials as hazardous waste.[1]
Decontamination Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes, gloves, bench paper) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Contaminated Solvents Solvents used to dissolve this compound or to clean contaminated surfaces should be collected in a designated hazardous waste container for flammable or chemical waste, as appropriate. Label the container clearly.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols

Due to the absence of specific experimental protocols for handling this compound in the search results, it is imperative to adhere to the general best practices for handling potent pharmaceutical compounds.[6][7] A risk assessment should be performed before any new procedure involving this compound.

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and all required equipment is clean and readily available within the containment area (e.g., fume hood).

  • Weighing: Use a ventilated balance enclosure or a glove box to weigh the compound. Handle the powder gently to avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep the container covered as much as possible.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of potent compounds like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials DonPPE Don PPE Correctly GatherMaterials->DonPPE WeighCompound Weigh Compound DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Surfaces & Equipment ConductExperiment->Decontaminate SegregateWaste Segregate & Dispose of Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

A logical workflow for the safe handling of potent compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.